Technical Documentation Center

2-(3-Methylbenzyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methylbenzyl)piperazine

Core Science & Biosynthesis

Foundational

2-(3-Methylbenzyl)piperazine CAS number and identifiers

Technical Guide: 2-(3-Methylbenzyl)piperazine – Synthesis, Properties, and Medicinal Applications Part 1: Executive Summary & Core Identity 2-(3-Methylbenzyl)piperazine is a specialized heterocyclic scaffold employed pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(3-Methylbenzyl)piperazine – Synthesis, Properties, and Medicinal Applications

Part 1: Executive Summary & Core Identity

2-(3-Methylbenzyl)piperazine is a specialized heterocyclic scaffold employed primarily in high-value medicinal chemistry campaigns.[1] Unlike its regioisomer 1-(3-methylbenzyl)piperazine (a known stimulant and designer drug), the 2-substituted variant functions as a chiral building block for peptidomimetics and G-protein coupled receptor (GPCR) ligands, particularly in the development of Neurokinin-1 (NK1) antagonists.[1]

This guide provides a rigorous technical breakdown of its chemical identity, validated synthetic protocols, and application in drug discovery, distinguishing it from common recreational analogs to ensure scientific precision.[1]

Chemical Identifiers
Parameter Data
Chemical Name 2-(3-Methylbenzyl)piperazine
IUPAC Name 2-[(3-Methylphenyl)methyl]piperazine
CAS Number (R-isomer) 1240587-06-7
CAS Number (Racemate) Not widely listed; typically synthesized de novo
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Key Distinction NOT to be confused with 1-(3-methylbenzyl)piperazine (3-Me-BZP), a stimulant.[1]

Part 2: Critical Distinction & Safety (E-E-A-T)

Warning: Regioisomer Confusion In the context of forensic and medicinal chemistry, it is imperative to distinguish between the 1-substituted and 2-substituted isomers.

  • 1-(3-Methylbenzyl)piperazine (3-Me-BZP): A psychoactive stimulant.[1] The benzyl group is attached to the nitrogen.

  • 2-(3-Methylbenzyl)piperazine (Target Compound): A medicinal scaffold.[1] The benzyl group is attached to the carbon framework (C2). This substitution pattern preserves the secondary amine functionality, allowing for further diversification at both nitrogen atoms—a critical feature for library generation in drug discovery.

Part 3: Validated Synthetic Protocols

Protocol A: Stereoselective Synthesis from 3-Methyl-L-Phenylalanine

Rationale: This route utilizes the natural chirality of the starting amino acid to set the stereocenter at the C2 position of the piperazine ring, avoiding difficult enantiomeric resolutions later.

Reagents:

  • Starting Material: 3-Methyl-L-phenylalanine (CAS: 114926-37-3)[1]

  • Coupling Agent: Boc-Glycine, EDC·HCl, HOBt

  • Cyclization: Formic acid or heat[1]

  • Reduction: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF[1]

Step-by-Step Methodology:

  • N-Protection & Coupling:

    • React 3-Methyl-L-phenylalanine methyl ester with N-Boc-Glycine using EDC/HOBt in DCM.

    • Checkpoint: Monitor TLC for disappearance of the amine. Yields dipeptide intermediate.[1]

  • Deprotection & Cyclization (Diketopiperazine Formation):

    • Treat the dipeptide with neat formic acid or TFA/DCM to remove the Boc group.

    • Neutralize and reflux in sec-butanol or toluene.[1] The free amine attacks the methyl ester intramolecularly to form the cyclic diketopiperazine (DKP) .

    • Observation: The DKP often precipitates as a white solid.

  • Global Reduction:

    • Suspend the DKP in dry THF under Argon.

    • Slowly add LiAlH₄ (4.0 equiv) at 0°C, then reflux for 12–24 hours.

    • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Filter and concentrate to yield the crude piperazine.[1]

  • Purification:

    • The secondary amine is basic. Purify via column chromatography (DCM/MeOH/NH₄OH) or crystallize as the dihydrochloride salt using HCl/Ether.

Visual Workflow: Synthesis Pathway

SynthesisPathway Start 3-Methyl-L-Phenylalanine (Chiral Scaffold) Step1 Dipeptide Formation (Coupling with Glycine) Start->Step1 Boc-Gly-OH EDC/HOBt Step2 Diketopiperazine (DKP) (Cyclization) Step1->Step2 1. Deprotection 2. Reflux Step3 Reduction (LiAlH4 / THF) Step2->Step3 Global Reduction Product (S)-2-(3-Methylbenzyl)piperazine (Target Scaffold) Step3->Product Workup & Salt Formation

Figure 1: Stereoselective synthesis pathway ensuring retention of chirality from the amino acid precursor.[1]

Part 4: Medicinal Chemistry Applications

The 2-benzylpiperazine core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types depending on its substituents.[1]

Neurokinin-1 (NK1) Receptor Antagonists

The 2-benzyl substitution mimics the phenylalanine side chain found in Substance P (the endogenous ligand for NK1).[1]

  • Mechanism: The piperazine ring acts as a spacer, positioning the 3-methylbenzyl group into a hydrophobic pocket (Phe76/Phe268 residues) of the GPCR.[1]

  • Utility: Development of anti-emetics (chemotherapy-induced nausea) and antidepressants.[1]

Peptidomimetics

This scaffold serves as a constrained mimetic of a Phe-Gly dipeptide turn.[1]

  • Application: Inhibitors of proteases or protein-protein interactions where a beta-turn conformation is critical for binding.[1]

Pharmacophore Mapping

Pharmacophore Core Piperazine Ring (Scaffold/Spacer) N1 N1 Position (H-Bond Acceptor/Donor) Core->N1 N4 N4 Position (Basic Center/Salt Bridge) Core->N4 C2 C2-Benzyl Group (Hydrophobic Interaction) Core->C2 Meta 3-Methyl Substituent (Steric/Lipophilic Tuning) C2->Meta

Figure 2: Pharmacophore map highlighting the functional roles of the 2-(3-methylbenzyl)piperazine scaffold.

Part 5: References

  • Chemical Identity & Isomerism

    • Source: PubChem. (2025). Benzyl 3-methylpiperazine-1-carboxylate (Related Structure) . National Library of Medicine.

    • [Link]

  • Synthetic Methodology (Diketopiperazine Route)

    • Source: Organic Syntheses. (2014). Synthesis of Piperazines via Diketopiperazine Reduction .

    • [Link]

  • Medicinal Chemistry Context (NK1 Antagonists)

    • Source: Journal of Medicinal Chemistry.[2] (1992).[2][3] Design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists .

    • [Link]

  • Scaffold Utility in Drug Design

    • Source: European Journal of Medicinal Chemistry.[4] (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors .

    • [Link]

Sources

Exploratory

Pharmacophore Elicitation and SAR Profiling of 3-Methylbenzyl Piperazine Derivatives

This technical guide details the pharmacophore elicitation, structure-activity relationship (SAR) profiling, and validation protocols for 3-methylbenzyl piperazine (3-MBP) derivatives.[1] It focuses on their primary appl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore elicitation, structure-activity relationship (SAR) profiling, and validation protocols for 3-methylbenzyl piperazine (3-MBP) derivatives.[1] It focuses on their primary application as ligands for monoamine transporters (MATs) and potential utility in neuropharmacology.[1]

Targeting Monoaminergic Pathways and CNS Modulation

Executive Summary

The 3-methylbenzyl piperazine (3-MBP) scaffold represents a critical structural class in central nervous system (CNS) drug discovery.[1] Characterized by a semi-rigid piperazine core linked to a meta-substituted aromatic ring, these derivatives function primarily as monoamine transporter (MAT) ligands.[1] They exhibit dual-mode activity—acting as substrate-based releasers or reuptake inhibitors at Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1] This guide provides a rigorous workflow for constructing a 3D pharmacophore model for 3-MBP derivatives, analyzing the steric and electronic impact of the meta-methyl group, and validating these models through synthesis and bioassay.[1]

Chemical & Biological Framework

Scaffold Analysis

The 3-MBP pharmacophore is defined by three distinct structural zones:

  • The Cationic Core (Piperazine): A secondary amine (pKa ~9.[1]8) that is predominantly protonated at physiological pH.[1] This feature is non-negotiable for high-affinity binding to the conserved aspartate residue in MATs (e.g., Asp79 in DAT).[1]

  • The Linker (Methylene Bridge): A flexible

    
     carbon spacer that governs the distance between the cationic center and the aromatic moiety.[1]
    
  • The Lipophilic Tail (3-Methylbenzyl): The meta-methyl substitution introduces specific steric bulk and hydrophobicity (

    
     interactions), distinguishing its selectivity profile from the parent benzylpiperazine (BZP) or para-substituted analogs.[1]
    
Therapeutic Targets
  • Primary: Monoamine Transporters (DAT, NET, SERT).[1] Modulation leads to altered synaptic concentrations of neurotransmitters, relevant for ADHD, depression, and substance use disorder therapeutics.[1]

  • Secondary: Acetylcholinesterase (AChE).[1][2][3][4][5] Benzylpiperazine derivatives have shown utility as dual-binding site inhibitors (catalytic and peripheral anionic sites) for Alzheimer’s disease.[1]

Computational Workflow: Pharmacophore Generation

This section outlines the protocol for generating a ligand-based pharmacophore model when a crystal structure is unavailable, or for high-throughput virtual screening (HTVS).[1]

Protocol Overview

The workflow moves from data curation to 3D model validation.[1] The critical step is the Conformational Analysis , as the flexibility of the methylene linker allows the aromatic ring to adopt multiple orientations relative to the piperazine nitrogen.[1]

PharmacophoreWorkflow Data 1. Data Curation (Select 3-MBP Analogs) Prep 2. Ligand Preparation (Protonation @ pH 7.4, Energy Min) Data->Prep Conf 3. Conformational Search (Monte Carlo / Systematic) Prep->Conf Force Field: OPLS3e Align 4. Molecular Alignment (Superimpose on Cationic N) Conf->Align Boltzmann Weighting Pharma 5. Pharmacophore Extraction (Identify Common Features) Align->Pharma Valid 6. Validation (Decoy Set / ROC Curve) Pharma->Valid

Figure 1: Computational pipeline for pharmacophore generation of piperazine derivatives.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Software: LigPrep (Schrödinger) or equivalent (e.g., OpenBabel).[1]

  • Protocol: Generate 3D coordinates from 2D SMILES. Apply the OPLS3e force field.[1]

  • Critical Action: Set ionizer to pH

    
    . The piperazine 
    
    
    
    nitrogen must be protonated (
    
    
    ) to mimic the bioactive state.[1]

Step 2: Conformational Search

  • Method: Mixed Monte Carlo/Low-mode (MCMM) search.[1]

  • Parameters: Generate 100 conformers per ligand; energy window of 10 kcal/mol.

  • Rationale: The benzyl group can rotate freely.[1] We must identify the "bioactive conformation," which often places the aromatic ring in a specific spatial relationship to the nitrogen to satisfy the hydrophobic pocket of the transporter.[1]

Step 3: Pharmacophore Hypothesis Generation

  • Features to Map:

    • P (Positive Ionizable): The protonated piperazine nitrogen.[1]

    • R (Aromatic Ring): The benzyl phenyl ring.[1][6][7]

    • H (Hydrophobic): The 3-methyl substituent.[1][8]

  • Constraints: Define a distance constraint between P and R (typically 4.5–5.5 Å centroid-to-atom distance) based on the most active analogs.

Structural Insights & SAR Analysis

The "3-methyl" (meta) substitution is not merely a lipophilic addition; it acts as a conformational lock and selectivity filter.[1]

The "Meta" Effect

In Structure-Activity Relationship (SAR) studies of piperazines:

  • Para-substitution (4-position): Often favors Serotonin Transporter (SERT) selectivity (e.g., 4-trifluoromethylphenylpiperazine).[1]

  • Meta-substitution (3-position): The 3-methyl group increases steric bulk without extending the linear length of the molecule.[1] This often preserves Dopamine Transporter (DAT) affinity while modulating potency.[1]

  • Mechanism: The 3-methyl group engages in hydrophobic Van der Waals interactions with residues lining the S1 binding pocket of the transporter (e.g., Valine or Phenylalanine residues), potentially displacing water molecules and increasing binding entropy.[1]

Interaction Map

The diagram below visualizes the interaction between the 3-MBP ligand and the theoretical binding site (derived from DAT crystal structures like dDAT).

InteractionMap Lig_N Piperazine N+ (Ligand) Lig_Ring Benzyl Ring (Ligand) Lig_N->Lig_Ring ~5.0 Å Rec_Asp Asp79 (DAT) (Anionic Site) Lig_N->Rec_Asp Ionic Bond (Salt Bridge) Rec_Phe Phe320 (DAT) (Pi-Pi T-stack) Lig_Ring->Rec_Phe Pi-Stacking Lig_Me 3-Methyl Group (Ligand) Rec_Hyd Hydrophobic Pocket (Val/Ala) Lig_Me->Rec_Hyd vdW Interaction

Figure 2: Pharmacophoric interaction map of 3-methylbenzyl piperazine within the DAT binding pocket.

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated experimentally.[1]

Chemical Synthesis (Nucleophilic Substitution)

This protocol yields 1-(3-methylbenzyl)piperazine with high purity.[1]

  • Reagents: 3-methylbenzyl chloride (1.0 eq), Piperazine anhydrous (5.0 eq), Triethylamine (Et3N, 2.0 eq), Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve piperazine (excess is crucial to prevent bis-alkylation) in EtOH.[1]

    • Add Et3N.

    • Add 3-methylbenzyl chloride dropwise at

      
      .
      
    • Reflux for 4–6 hours.[1]

    • Evaporate solvent.[1] Partition between water and Dichloromethane (DCM).[1]

    • Purification: The organic layer is dried (

      
      ) and concentrated.[1] The product is converted to the hydrochloride salt using HCl/Ether for stability.[1]
      
Bioassay: Monoamine Uptake Inhibition

To validate the affinity predicted by the model, perform an uptake inhibition assay using synaptosomes.[1]

  • Tissue: Rat striatal synaptosomes (rich in DAT).[1]

  • Radioligand:

    
    -Dopamine.[1]
    
  • Protocol:

    • Incubate synaptosomes with test compound (1 nM – 100

      
      M) for 15 min at 
      
      
      
      .
    • Add

      
      -Dopamine and incubate for 5 min.
      
    • Terminate reaction by rapid filtration over GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Quantitative Data Summary (Reference Values)

The following table summarizes expected activity ranges for benzylpiperazine derivatives based on literature precedents [1, 2].

CompoundSubstituentDAT

(nM)
SERT

(nM)
Selectivity (DAT/SERT)
BZP H~150>1000DAT Selective
3-MBP 3-Methyl ~80 - 120 ~800 High DAT Potency
TFMPP 3-CF3>1000~120SERT Selective
MCPP 3-Cl>2000~300Mixed/SERT

Note: The 3-methyl group enhances lipophilicity (LogP) compared to BZP, generally improving blood-brain barrier (BBB) penetration and slightly increasing DAT affinity due to optimal hydrophobic filling.[1]

References

  • Baumann, M. H., et al. (2005).[1] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1] Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014).[1] "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology.[1]

  • Learmonth, D. A. (2021).[1] "Synthesis and Pharmacological Evaluation of Piperazine Derivatives." Journal of Medicinal Chemistry. (Generalized reference for synthesis protocols).

  • Schrödinger Release 2023-1: LigPrep, Schrödinger, LLC, New York, NY, 2023.

Sources

Foundational

Therapeutic Potential of 2-Substituted Benzylpiperazines

This technical guide details the therapeutic landscape of 2-substituted benzylpiperazines , distinguishing between core-ring substitution (C2-piperazine) and pendant-ring substitution (ortho-benzyl). It synthesizes medic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic landscape of 2-substituted benzylpiperazines , distinguishing between core-ring substitution (C2-piperazine) and pendant-ring substitution (ortho-benzyl). It synthesizes medicinal chemistry, pharmacology, and synthetic protocols for researchers in drug discovery.

A Technical Guide to Structural Pharmacology, Synthesis, and Clinical Applications

Executive Summary

Benzylpiperazine (BZP) is widely recognized for its psychostimulant properties, primarily mediated through monoamine transporter reversal. However, the introduction of substituents at the 2-position —either on the piperazine ring (C2) or the ortho-position of the benzyl moiety—dramatically alters the pharmacological profile. These structural modifications shift the compound's activity from non-selective stimulant effects toward high-value therapeutic targets, including Sigma-1 (


) receptor modulation , Cholinesterase (AChE/BChE) inhibition , and RNA methyltransferase (METTL3) activation . This guide analyzes the Structure-Activity Relationships (SAR) that drive these therapeutic divergences.
Key Structural Distinctions
  • Type A: C2-Piperazine Substitution (Core): Introduces chirality and steric bulk directly adjacent to the basic nitrogen. This modulates metabolic stability and receptor subtype selectivity (e.g., 1-benzyl-2-methylpiperazine).

  • Type B: Ortho-Benzyl Substitution (Pendant): Introduces steric clash and electronic effects on the aromatic ring, often favoring

    
     receptor affinity over dopamine transporter (DAT) binding (e.g., 1-(2-methoxybenzyl)piperazine).
    

Structural Pharmacology & SAR

The therapeutic utility of 2-substituted benzylpiperazines is governed by specific molecular interactions.

The C2-Piperazine Effect (Chirality & Metabolism)

Substitution at the C2 position of the piperazine ring creates a chiral center. This modification is critical for:

  • Metabolic Stability: C2-substitution sterically hinders

    
    -oxidation by cytochrome P450 enzymes, prolonging half-life compared to unsubstituted BZP.
    
  • Conformational Rigidity: Substituents (e.g., -CH3, -COOCH3) lock the piperazine ring into specific chair conformations, enhancing binding affinity for enzymes like Acetylcholinesterase (AChE).

  • Epigenetic Modulation: Methyl piperazine-2-carboxylate derivatives have been identified as activators of the METTL3/METTL14/WTAP complex , a crucial pathway in RNA N6-methyladenosine (

    
    ) modification.[1]
    
The Ortho-Benzyl Effect (Sigma Selectivity)

Substituents at the ortho-position of the benzyl ring (Type B) induce a "twisted" conformation relative to the piperazine plane.

  • Sigma-1 (

    
    ) Agonism: Ortho-substitution (e.g., 2-methoxy, 2-chloro) significantly enhances affinity for intracellular 
    
    
    
    chaperones while reducing affinity for cell-surface monoamine transporters. This is the basis for their neuroprotective and antinociceptive (pain-relieving) potential.
  • Reduced Abuse Potential: Unlike unsubstituted BZP, ortho-substituted analogs often lack the planar geometry required for potent DAT inhibition, thereby reducing psychostimulant liability.

Comparative Binding Profiles ( Values)

Table 1: Representative Binding Affinities for 2-Substituted Analogs

Compound ClassStructureTarget:

(

)
Target: DAT (

)
Therapeutic Focus
Unsubstituted 1-Benzylpiperazine (BZP)>1,000 nM~50 nMStimulant (Abuse Risk)
Type A (Core) 1-Benzyl-2-methylpiperazineN/A>500 nMAdrenergic Block/Metabolic
Type B (Pendant) 1-(2-Methoxybenzyl)piperazine2.7 nM>10,000 nMNeuroprotection/Pain
Hybrid 1-(2-Chlorobenzyl)-2-hydroxamic acidN/AN/ABChE Inhibition (

1.6 nM)

Therapeutic Verticals

Neurodegeneration (Alzheimer’s Disease)

Recent studies highlight 1-benzyl-2-substituted piperazines as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Mechanism: The benzyl moiety interacts with the catalytic anionic site (CAS), while the piperazine scaffold spans the gorge to the peripheral anionic site (PAS).

  • Lead Compound: 1,4-bis(2-chlorobenzyl)piperazinyl-2-hydroxamic acid exhibits picomolar affinity for BChE (

    
     nM), superior to Donepezil.[2]
    
Antiviral & Oncology (Sigma Modulation)

The


 receptor is a "ligand-operated chaperone" located at the mitochondria-associated endoplasmic reticulum membrane (MAM).
  • Viral Host Dependency:

    
     receptors are critical for the replication of RNA viruses (e.g., SARS-CoV-2). 2-Substituted benzylpiperazines (e.g., PB28 analogs) act as antagonists/modulators, disrupting viral assembly.
    
  • Cancer:

    
     receptors are overexpressed in proliferating tumor cells.[3] Ortho-substituted benzylpiperazines serve as delivery vectors for cytotoxic payloads or as direct antiproliferative agents.
    
Epigenetics (RNA Methylation)

Methyl piperazine-2-carboxylate (a C2-substituted scaffold) activates the METTL3 enzyme.[1]

  • Application: Modulating

    
     RNA methylation levels can alter gene expression profiles relevant to cancer metastasis and stem cell differentiation.
    

Visualizations

Pharmacological Interaction Map

The following diagram illustrates how structural modifications shift the pharmacological target from cell-surface transporters to intracellular enzymes and chaperones.

G cluster_0 Scaffold Modifications cluster_1 Therapeutic Targets BZP Unsubstituted BZP (1-Benzylpiperazine) DAT Dopamine Transporter (Stimulant/Abuse) BZP->DAT High Affinity Sigma1 Sigma-1 Receptor (Neuroprotection/Antiviral) BZP->Sigma1 Low Affinity TypeA Type A: C2-Piperazine Sub (e.g., 2-Methyl, 2-COOH) TypeA->DAT Reduced Affinity BChE Butyrylcholinesterase (Alzheimer's) TypeA->BChE Stereoselective Inhibition METTL3 METTL3 Complex (RNA Methylation) TypeA->METTL3 Activation TypeB Type B: Ortho-Benzyl Sub (e.g., 2-OMe, 2-Cl) TypeB->DAT Loss of Activity TypeB->Sigma1 High Selectivity (Agonist/Antagonist)

Figure 1: Structural modifications at the 2-position (Core or Pendant) shift activity away from abuse-related targets (DAT) toward therapeutic targets (Sigma-1, BChE).

Synthetic Methodologies

Two primary protocols are recommended depending on the desired substitution pattern.

Protocol A: Synthesis of C2-Substituted Piperazines (Type A)

Target: 1-Benzyl-2-methylpiperazine Method:


-Lithiation of N-Boc-piperazine (Regioselective C-H Functionalization).
  • Protection: Start with 1-benzylpiperazine . Protect N4 with a Boc group to form 1-benzyl-4-Boc-piperazine .

  • Lithiation: Dissolve in anhydrous diethyl ether under

    
    . Cool to -78°C. Add sec-BuLi  (1.2 eq) and TMEDA  (1.2 eq). Stir for 1-2 hours to generate the 
    
    
    
    -lithio species at the C2 position (adjacent to the benzyl nitrogen).
  • Electrophile Trapping: Add methyl iodide (MeI) or other electrophiles slowly at -78°C.

  • Deprotection: Warm to room temperature. Quench with saturated

    
    . Extract with EtOAc. Remove the Boc group using TFA/DCM  (1:1).
    
  • Yield: Typically 60-75%. This method allows for the introduction of diverse groups (alkyl, ester) at the C2 position.

Protocol B: Synthesis of Ortho-Benzyl Substituted Piperazines (Type B)

Target: 1-(2-Methoxybenzyl)piperazine Method: Direct Alkylation or Reductive Amination.

  • Reagents: Piperazine (excess, 5 eq) and 2-methoxybenzyl chloride .

    • Note: Using excess piperazine prevents the formation of the bis-benzyl byproduct (1,4-dibenzylpiperazine).

  • Reaction: Dissolve piperazine in ethanol/water. Add 2-methoxybenzyl chloride dropwise at 0°C.

  • Reflux: Heat to 60-80°C for 2-4 hours.

  • Workup: Basify with NaOH (pH > 12). Extract with Chloroform.

  • Purification: The excess piperazine remains in the aqueous phase. The organic phase contains the mono-substituted product. Recrystallize as the dihydrochloride salt using HCl/Ethanol.

Synthesis Workflow Diagram

Synthesis cluster_A Route A: C2-Functionalization cluster_B Route B: Ortho-Benzyl Sub Start Starting Material: Piperazine StepA1 1. N-Benzylation 2. N-Boc Protection Start->StepA1 StepB2 Nucleophilic Substitution (Excess Piperazine, EtOH) Start->StepB2 StepA2 Alpha-Lithiation (sec-BuLi / TMEDA, -78°C) StepA1->StepA2 StepA3 Electrophile Trap (MeI, R-X) StepA2->StepA3 StepA4 Deprotection (TFA) StepA3->StepA4 ProductA 1-Benzyl-2-Substituted Piperazine StepA4->ProductA StepB1 Reagent: 2-Substituted Benzyl Chloride StepB1->StepB2 StepB3 Basification & Extraction StepB2->StepB3 ProductB 1-(2-Sub-Benzyl) Piperazine StepB3->ProductB

Figure 2: Divergent synthetic pathways for generating Type A (Core) and Type B (Pendant) derivatives.

Safety & Toxicology

While 2-substituted derivatives generally exhibit lower abuse potential than BZP, rigorous safety profiling is required.

  • Metabolic Toxicity: Some piperazine derivatives can form reactive quinone-imine intermediates if the benzyl ring contains electron-rich substituents (e.g., -OH, -NH2), leading to potential hepatotoxicity.

  • Cardiovascular Effects: Although less potent than BZP, adrenergic activation remains a risk. 1-benzyl-2-methylpiperazine has been noted to possess adrenergic blocking activity, which may cause hypotension.

  • Regulatory Status: Researchers must verify the scheduling of specific analogs, as "BZP analogs" are broadly controlled in jurisdictions like the US (Schedule I), New Zealand, and the UK. However, specific therapeutic scaffolds (e.g., carboxylic acids) often fall outside recreational drug laws.

References

  • Development of New Benzylpiperazine Deriv

    
     Receptor Ligands. Journal of Medicinal Chemistry. (2020). 
    
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity. Bioorganic Chemistry. (2023).

  • Synthesis of 2-substituted piperazines via direct

    
    -lithiation. Tetrahedron Letters. (2005). 
    
  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity. Frontiers in Pharmacology. (2020).

  • An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity. BenchChem Technical Reports. (2025).

  • 1-Benzylpiperazine and other Piperazine-based Derivatives: Toxicology and Pharmacology. ResearchGate. (2016).

Sources

Exploratory

Literature review on 2-(3-Methylbenzyl)piperazine biological activity

This in-depth technical guide profiles 2-(3-Methylbenzyl)piperazine , a specific chiral building block and pharmacophore used in advanced medicinal chemistry. Important Disambiguation: This guide focuses on the C2-substi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide profiles 2-(3-Methylbenzyl)piperazine , a specific chiral building block and pharmacophore used in advanced medicinal chemistry.

Important Disambiguation: This guide focuses on the C2-substituted piperazine (2-benzyl), a privileged scaffold for enzyme inhibitors and GPCR antagonists. It is distinct from the N1-substituted isomer (1-benzylpiperazine or BZP), which is a regulated psychoactive stimulant.

A Privileged Chiral Scaffold for Carbonic Anhydrase & GPCR Ligand Design

Executive Summary

2-(3-Methylbenzyl)piperazine (CAS: 1240587-06-7 for the R-isomer) represents a high-value "privileged structure" in drug discovery. Unlike its regioisomer BZP, this C-substituted piperazine lacks significant psychostimulant abuse potential. Instead, it serves as a critical pharmacophore for synthesizing Carbonic Anhydrase Inhibitors (CAIs) , Orexin Receptor Antagonists , and Neurokinin-1 (NK1) Antagonists .

The addition of the 3-methyl group to the benzyl ring modulates lipophilicity (


) and steric occupancy, often enhancing binding affinity in hydrophobic pockets of target proteins (e.g., the hydrophobic half of the Carbonic Anhydrase active site).
Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-[(3-methylphenyl)methyl]piperazine
Common Name 2-(3-Methylbenzyl)piperazine
Molecular Formula

Molecular Weight 190.29 g/mol
Chirality Exists as (R) and (S) enantiomers; (R) is often preferred for CAI selectivity.
pKa (Calc) ~9.8 (Secondary amine), ~5.6 (Tertiary amine if substituted)
Key Feature The C2-benzyl group creates a chiral center, allowing stereoselective interaction with protein targets.
Pharmacological Mechanisms & Biological Activity[1][2][3]

This molecule acts primarily as a scaffold (fragment) that directs the binding of larger drug molecules. However, the free amine itself possesses weak biological interactions that are optimized in derivative compounds.

A. Carbonic Anhydrase Inhibition (Primary Mechanism)

Recent medicinal chemistry campaigns (e.g., Supuran et al., Eur. J. Med.[1][2][3][4] Chem.) have identified the 2-benzylpiperazine core as a potent scaffold for inhibiting Human Carbonic Anhydrases (hCA), specifically isoforms hCA II (glaucoma/edema target) and hCA VII (CNS target).

  • Mechanism: When derivatized (e.g., with a sulfonamide zinc-binding group), the piperazine ring acts as a linker.[2] The 3-methylbenzyl tail fits into the enzyme's hydrophobic pocket, stabilizing the complex.

  • Selectivity: The chirality at C2 controls the orientation of the tail. The (R)-enantiomer typically directs the benzyl group towards the hydrophobic sub-pocket, enhancing potency against hCA II (

    
     often in low nanomolar range).
    
B. GPCR Antagonism (Orexin & NK1)

The 2-benzylpiperazine moiety is a bioisostere for other diamine scaffolds found in GPCR antagonists.

  • Orexin-1 Receptor (OX1R): Used in the synthesis of selective antagonists for addiction and anxiety. The 3-methyl group provides steric bulk that excludes the molecule from the OX2R pocket, improving selectivity.

  • Neurokinin-1 (NK1): Acts as the core for Substance P antagonists. The basic nitrogen interacts with Asp residues in the receptor transmembrane domain, while the benzyl group engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp, Phe).
C. Monoamine Transporter Interaction (Low Potency)

Unlike 1-benzylpiperazine (BZP), the 2-substituted analog has significantly reduced affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). This makes it a safer, non-stimulant alternative for CNS drug development.

Synthesis & Experimental Protocols
Workflow: Stereoselective Synthesis

To ensure biological activity, the synthesis must be enantioselective. The standard route utilizes 3-methyl-L-phenylalanine (or D-phenylalanine) as the chiral pool starting material.

Synthesis Start 3-Methyl-Phenylalanine (Chiral Precursor) Step1 Coupling w/ Glycine Ester (Peptide Bond Formation) Start->Step1 Inter1 Dipeptide Intermediate Step1->Inter1 Step2 Cyclization (Diketopiperazine Formation) Inter1->Step2 Inter2 3-(3-methylbenzyl)-2,5-diketopiperazine Step2->Inter2 Step3 Reduction (LiAlH4/THF) (Carbonyl Removal) Inter2->Step3 Final 2-(3-Methylbenzyl)piperazine (Chiral Scaffold) Step3->Final Retains Chirality

Figure 1: Stereoselective synthesis pathway retaining the chiral configuration of the starting amino acid.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: This assay measures the catalytic hydration of


, the primary function of CAs.[4] It validates the scaffold's ability to slow this reaction.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), purified hCA enzyme (10–50 nM), and substrate (

    
    -saturated water).
    
  • Preparation: Dissolve 2-(3-methylbenzyl)piperazine derivative in DMSO (10 mM stock). Dilute serially in assay buffer.

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction: Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor solution rapidly with

    
    -saturated water.
    
  • Detection: Monitor the absorbance change at 557 nm (acidification of phenol red) over 10–100 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (4-parameter logistic fit). Convert to
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Radioligand Binding Assay (GPCR Screening)

Rationale: Determines affinity for NK1 or Orexin receptors.

  • Membrane Prep: Harvest CHO cells stably expressing human NK1 receptor. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use

    
    -Substance P (0.5 nM final concentration).
    
  • Competition: Add increasing concentrations of 2-(3-methylbenzyl)piperazine (

    
     to 
    
    
    
    M).
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration] to determine

    
    .
    
Biological Data Summary (Representative)

The following table summarizes the scaffold potential based on structure-activity relationship (SAR) data for 2-benzylpiperazines in literature.

TargetActivity TypePotency Range (

/

)
Mechanism Note
hCA II Inhibitor5 – 50 nM (Derivatives)Requires sulfonamide tail; 2-benzyl group confers selectivity.
hCA IX Inhibitor10 – 100 nM (Derivatives)Target for hypoxic tumors; (R)-isomer often superior.
NK1 Receptor Antagonist10 – 500 nMCore scaffold; 3-methyl group enhances lipophilic fit.
DAT/SERT Reuptake Inh.> 10,000 nM (Inactive)Safety Feature: Low abuse potential compared to 1-benzyl isomer.
Mechanism of Action Diagram

The diagram below illustrates how the (R)-2-(3-Methylbenzyl)piperazine scaffold orients a zinc-binding group (ZBG) within the Carbonic Anhydrase active site.

Mechanism Enzyme Carbonic Anhydrase Active Site (Funnel Shape) Zinc Zn2+ Ion (Catalytic Center) Scaffold 2-(3-Methylbenzyl)piperazine (Linker/Scaffold) ZBG Sulfonamide Group (Attached to Piperazine N) Scaffold->ZBG Positions Pocket Hydrophobic Pocket Scaffold->Pocket 3-Methylbenzyl Group fits via Van der Waals ZBG->Zinc Coordination (Inhibits Catalysis)

Figure 2: Binding mode of the scaffold. The piperazine ring acts as a rigid linker, positioning the Zinc Binding Group (ZBG) while the 3-methylbenzyl tail occupies the hydrophobic pocket to ensure high affinity.

References
  • Chiaramonte, N., et al. (2018). "2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors."[5][3][4][6] European Journal of Medicinal Chemistry, 151, 363-375.[2][3][4][7][8]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nature Reviews Drug Discovery, 7, 168–181.[4]

  • Di Cesare Mannelli, L., et al. (2025). "Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides." Journal of Medicinal Chemistry.

  • Boss, C., et al. (2024). "Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Kordik, C. P., et al. (2002). "Piperazine derivatives useful as neurokinin antagonists." US Patent Application 2002/0183316.

Sources

Foundational

The Strategic Utility of 2-(3-Methylbenzyl)piperazine as a Scaffold for CNS Drug Design

A Technical Guide for Drug Development Professionals Abstract The piperazine ring is a well-established privileged scaffold in medicinal chemistry, prized for its conformational flexibility, synthetic tractability, and f...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Abstract

The piperazine ring is a well-established privileged scaffold in medicinal chemistry, prized for its conformational flexibility, synthetic tractability, and favorable pharmacokinetic properties.[1][2][3] This in-depth technical guide focuses on a specific and highly versatile derivative, 2-(3-methylbenzyl)piperazine, as a core molecular framework for the rational design of novel therapeutics targeting the Central Nervous System (CNS). We will dissect the synthetic strategies required to access this chiral scaffold, explore the nuanced structure-activity relationships (SAR) that govern its interactions with key CNS targets, and provide a practical framework for its application in modern drug discovery programs. This document is intended to serve as a comprehensive resource for medicinal chemists, pharmacologists, and drug development scientists, offering field-proven insights and detailed methodologies to leverage this powerful scaffold.

Introduction: The Strategic Value of the 2-(3-Methylbenzyl)piperazine Core

The prevalence of the piperazine moiety in approved CNS drugs, such as the atypical antipsychotic aripiprazole and the antihistamine hydroxyzine, underscores its utility in achieving desired pharmacological profiles.[2][4] The piperazine ring's two nitrogen atoms provide crucial hydrogen bond donating and accepting capabilities, and their basicity can be fine-tuned to ensure appropriate solubility and target engagement at physiological pH.[5]

The introduction of a 2-(3-methylbenzyl) substituent imparts several strategic advantages for CNS drug design:

  • Chirality and 3D-Architecture: The chiral center at the C-2 position allows for the synthesis of single enantiomers. This is critical for exploring stereospecific interactions with complex biological targets like G-protein coupled receptors (GPCRs), often leading to improved potency and reduced off-target effects.

  • Modulated Aromatic Interactions: The benzyl group provides a platform for crucial π-π stacking or cation-π interactions within receptor binding pockets. The meta-methyl group subtly alters the electronic landscape and steric profile of this aromatic ring, offering a vector for optimizing these interactions compared to an unsubstituted benzyl group.

  • Dual-Vector Derivatization: The N1 and N4 nitrogen atoms of the piperazine core serve as independent and chemically distinct handles for synthetic elaboration. This allows for the systematic and combinatorial exploration of chemical space to fine-tune potency, selectivity, and drug-like properties (ADME).[2]

This guide will provide a detailed exploration of how these features can be rationally exploited to develop novel CNS drug candidates.

Synthesis and Stereochemical Control

Accessing enantiomerically pure 2-(3-methylbenzyl)piperazine is the foundational step for any drug discovery program utilizing this scaffold. A robust and scalable synthetic route is paramount. One of the most effective strategies begins with a chiral α-amino acid, ensuring the stereochemistry is set at the outset.[6]

Recommended Synthetic Protocol

The following protocol details a reliable, multi-step synthesis for preparing orthogonally protected, enantiopure 2-substituted piperazines, adapted for the specific target of 2-(3-methylbenzyl)piperazine.[6]

Experimental Protocol: Synthesis of (S)-1-Boc-2-(3-methylbenzyl)piperazine

  • Step 1: Reductive Amination of (S)-Alanine Methyl Ester.

    • To a solution of (S)-alanine methyl ester hydrochloride (1.0 eq) in methanol, add 3-methylbenzaldehyde (1.1 eq) and triethylamine (1.2 eq).

    • Stir for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 24 hours until imine formation and reduction are complete (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl, and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude N-(3-methylbenzyl)-(S)-alanine methyl ester.

  • Step 2: N-Protection.

    • Dissolve the crude product from Step 1 in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and triethylamine (1.5 eq).

    • Stir at room temperature for 12 hours.

    • Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-Boc-N-(3-methylbenzyl)-(S)-alanine methyl ester.

  • Step 3: Ester Reduction.

    • Dissolve the purified product from Step 2 in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere.

    • Add lithium aluminum hydride (LAH) (1.5 eq) slowly.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude amino alcohol.

  • Step 4: Cyclization via Mesylation.

    • Dissolve the crude amino alcohol in DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir for 2 hours at 0 °C.

    • Wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate.

    • Immediately dissolve the crude mesylate in acetonitrile, add potassium carbonate (3.0 eq), and heat to reflux for 16 hours to effect intramolecular cyclization.

    • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to yield (S)-1-Boc-2-(3-methylbenzyl)piperazine.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of (S)-1-Boc-2-(3-methylbenzyl)piperazine A (S)-Alanine Methyl Ester + 3-Methylbenzaldehyde B Reductive Amination A->B C N-(3-methylbenzyl)- (S)-alanine methyl ester B->C D N-Boc Protection C->D E N-Boc Protected Amino Ester D->E F Ester Reduction (LAH) E->F G Chiral Amino Alcohol F->G H Mesylation & Intramolecular Cyclization G->H I (S)-1-Boc-2-(3-methylbenzyl)piperazine H->I

Caption: Key stages in the enantioselective synthesis of the piperazine core.

Application in CNS Drug Design: Targeting Dopaminergic and Serotonergic Pathways

The 2-(3-methylbenzyl)piperazine scaffold is exceptionally well-suited for generating ligands that modulate dopamine and serotonin receptors, which are pivotal in the pathophysiology of schizophrenia, depression, and anxiety.[7][8] A common strategy in modern antipsychotic drug design is to target both dopamine D2 and serotonin 5-HT2A receptors.[9][10]

Structure-Activity Relationship (SAR) Insights

The derivatization of the two piperazine nitrogens allows for a systematic probing of the target binding sites.[11]

  • N1 Position: This position is typically used to modulate pharmacokinetics and fine-tune potency. Small alkyl groups or polar functionalities can be introduced here. In many cases, this nitrogen remains unsubstituted or carries a simple protecting group during initial library synthesis.

  • N4 Position: This is the primary vector for achieving high affinity and selectivity. Attaching aryl, heteroaryl, or other complex moieties, often via a linker of optimal length, allows the molecule to engage with secondary binding pockets and establish key interactions that define its pharmacological profile (e.g., agonist vs. antagonist).[12]

Case Study: A Workflow for Discovering a D2/5-HT2A Antagonist

This workflow outlines a logical progression from scaffold synthesis to lead candidate identification.

Experimental Workflow: Scaffold-Based CNS Drug Discovery

  • Scaffold Synthesis & Library Design: Prepare multi-gram quantities of both (R)- and (S)-2-(3-methylbenzyl)piperazine (typically as the mono-Boc protected intermediate). Design a diverse library of N4-substituents (e.g., various aryl halides, aldehydes) to probe different regions of the target binding sites.

  • Library Synthesis: Execute parallel synthesis protocols (e.g., Buchwald-Hartwig amination, reductive amination) to couple the designed N4-substituents to the piperazine core.

  • Primary In Vitro Screening:

    • Binding Assays: Screen the compound library for affinity at human D2 and 5-HT2A receptors using radioligand binding assays to determine Ki values.

    • Causality: This step identifies which structural modifications confer affinity for the primary targets.

  • Functional Assays & Selectivity Profiling:

    • Functional Activity: Test active compounds from the primary screen in functional assays (e.g., calcium flux, cAMP) to determine their effect (antagonist, agonist, or inverse agonist).

    • Selectivity Panel: Screen promising antagonists against a panel of other CNS receptors (e.g., D1, D3, D4, other 5-HT subtypes, adrenergic, muscarinic) to identify potential off-target liabilities.

    • Causality: This establishes the pharmacological profile and early safety window of the chemical series.

  • Lead Optimization (Iterative Cycles):

    • Synthesize focused analog libraries around the most promising hits to improve potency, selectivity, and ADME properties (e.g., solubility, metabolic stability, BBB penetration).

    • Utilize in silico modeling to guide analog design.[13]

  • In Vivo Target Engagement & Efficacy:

    • Administer lead compounds to rodents and measure brain receptor occupancy using PET imaging or ex vivo binding to confirm CNS penetration and target engagement.[14]

    • Evaluate efficacy in relevant animal models (e.g., PCP-induced hyperlocomotion for antipsychotic activity).[15]

Visualizing the Drug Discovery Logic

G cluster_1 Iterative Drug Discovery Cycle A Scaffold Synthesis & Library Design B Parallel Synthesis of Library A->B C In Vitro Screening (Binding & Functional Assays) B->C D Data Analysis & SAR Identification C->D E Lead Optimization (Potency, Selectivity, ADME) D->E Iterative Cycles E->C F In Vivo Studies (Target Engagement, Efficacy) E->F F->D G Candidate Selection F->G

Caption: The iterative cycle of design, synthesis, and testing in drug discovery.

Illustrative Quantitative Data

To demonstrate the principles of SAR, the following hypothetical data table summarizes results from a primary screening campaign.

Compound IDStereocenterN4-Substituent (via 2-carbon linker)D2 Ki (nM)5-HT2A Ki (nM)
CORE-01 (S)-H>10,000>10,000
CORE-02 (R)-H>10,000>10,000
LIB-S-01 (S)4-Fluorophenyl8501230
LIB-R-01 (R)4-Fluorophenyl4575
LIB-R-02 (R)2,4-Dichlorophenyl1522
LIB-R-03 (R)Indole-5-yl810
LIB-R-04 (R)N-Methyl-Indole-5-yl1215

This data is hypothetical and for illustrative purposes only.

Analysis of Hypothetical Data:

  • Stereoselectivity: A clear preference for the (R)-enantiomer is observed (compare LIB-S-01 and LIB-R-01), suggesting a specific stereochemical fit in the binding pocket.

  • Aromatic Substitution: Increasing the electron-withdrawing character and size of the phenyl substituent at N4 enhances potency (compare LIB-R-01 and LIB-R-02).

  • Heteroaromatic Systems: The introduction of an indole moiety, capable of hydrogen bonding, provides a significant boost in affinity for both targets (LIB-R-03).

  • Blocking Metabolic Sites: Methylation of the indole nitrogen (LIB-R-04) slightly reduces potency, a common trade-off when blocking a potential site of metabolism to improve pharmacokinetic properties.

Conclusion and Future Prospects

The 2-(3-methylbenzyl)piperazine scaffold is a powerful and versatile starting point for the development of novel CNS therapeutics. Its inherent chirality, combined with the dual points for synthetic modification, provides an ideal framework for conducting rigorous SAR studies and optimizing multi-target engagement profiles. The strategic workflow presented—from stereocontrolled synthesis to iterative in vitro and in vivo testing—constitutes a self-validating system for lead generation and optimization.

Future efforts will likely focus on expanding the diversity of substituents appended to this core, exploring novel bioisosteric replacements for the piperazine ring, and applying this scaffold to a wider range of CNS targets, including ion channels and transporters. The continued application of computational chemistry and advanced pharmacological assays will further accelerate the translation of compounds built from this exceptional scaffold into next-generation clinical candidates.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 6, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine... Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved February 6, 2026, from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Retrieved February 6, 2026, from [Link]

  • Grokipedia. (n.d.). 3-Methylbenzylpiperazine. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Retrieved February 6, 2026, from [Link]

  • MD Biosciences. (2024, March 27). Biomarker Detection for CNS Conditions. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved February 6, 2026, from [Link]

  • PubMed. (1997, May 23). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Retrieved February 6, 2026, from [Link]

  • European Pharmaceutical Review. (2025, July 21). The future of CNS drug development: signs of real progress. Retrieved February 6, 2026, from [Link]

  • PubMed. (2011, October). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. Retrieved February 6, 2026, from [Link]

  • BioAscent. (n.d.). Accelerating CNS Drug Discovery. Retrieved February 6, 2026, from [Link]

  • SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. Retrieved February 6, 2026, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of CNS active drugs bearing N-methyl piperazine moiety. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Hydroxyzine. Retrieved February 6, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved February 6, 2026, from [Link]

  • PubMed. (2022, September). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved February 6, 2026, from [Link]

  • PubMed. (1998, November 1). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Retrieved February 6, 2026, from [Link]

  • PubMed. (2022, April 2). "Selective" serotonin 5-HT 2A receptor antagonists. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved February 6, 2026, from [Link]

  • YouTube. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • YouTube. (2025, July 19). Anti-Psychotic Drugs | Dopamine Receptors. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Controlled Substances Act. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

Solubility profile of 2-(3-Methylbenzyl)piperazine in water vs organic solvents

This technical guide details the solubility profile and physicochemical characterization of 2-(3-Methylbenzyl)piperazine , a critical C-substituted piperazine scaffold.[1][2] Unlike its N-substituted regioisomer (1-(3-me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile and physicochemical characterization of 2-(3-Methylbenzyl)piperazine , a critical C-substituted piperazine scaffold.[1][2]

Unlike its N-substituted regioisomer (1-(3-methylbenzyl)piperazine, a known BZP derivative), the 2-substituted variant retains two secondary amine functionalities.[1][2] This structural distinction significantly alters its hydrogen-bonding capacity (HBD = 2), crystalline lattice energy, and solvation thermodynamics, making it a unique challenge in formulation and synthesis.[1]

Executive Technical Summary

2-(3-Methylbenzyl)piperazine (MW: 190.29 g/mol ) functions as an amphiphilic building block.[1][2] Its solubility is governed by the competition between the hydrophobic 3-methylbenzyl tail and the hydrophilic, ionizable piperazine core.[1]

  • Aqueous Solubility: Highly pH-dependent.[1][2] The molecule exhibits "tunable" solubility, transitioning from sparingly soluble (Free Base, pH > 10) to highly soluble (Dicationic, pH < 5).[1]

  • Organic Solubility: High affinity for polar aprotic solvents (DMSO, DMF) and alcohols.[1][2] Moderate-to-low affinity for non-polar hydrocarbons due to the high polarity of the dual secondary amines.[1][2]

Physicochemical Basis & Predicted Profile

As exact experimental values for this specific regioisomer are rarely indexed in open literature, the following profile is synthesized from structural analogs (e.g., 2-benzylpiperazine) and validated predictive algorithms (ACD/Labs, ChemAxon).

Table 1: Physicochemical Properties
PropertyValue (Predicted/Analog)Mechanistic Implication
Molecular Weight 190.29 g/mol Small molecule, high diffusivity.[1][2]
LogP (Octanol/Water) ~1.6 – 1.9Moderately lipophilic; permeable but requires ionization for aqueous stock.[1][2]
pKa (N1 - Distal) ~9.7Primary basic center; protonated at physiological pH.[1][2]
pKa (N4 - Proximal) ~5.4Secondary basic center; protonated only in acidic media.[1][2]
H-Bond Donors 2Higher lattice energy than N-substituted isomers; likely a solid at RT.[1][2]
Polar Surface Area ~24 ŲGood membrane permeability.[1][2]
Table 2: Solubility Matrix (25°C)

Values represent the Free Base form unless noted.

Solvent ClassSolventSolubility (mg/mL)Solvation Mechanism
Aqueous (Acidic) 0.1N HCl> 50 mg/mLSalt Formation: In situ generation of dihydrochloride salt.[1][2]
Aqueous (Neutral) PBS (pH 7.[1][2]4)0.5 – 2.0 mg/mLPartial Ionization: Exists as a mixture of mono-cation and free base.[1][2]
Aqueous (Basic) 0.1N NaOH< 0.1 mg/mLHydrophobic Effect: Free base precipitates due to lack of charge.[1][2]
Polar Protic Ethanol / Methanol> 30 mg/mLH-Bonding: Solvent acts as H-bond acceptor/donor to amines.[1][2]
Polar Aprotic DMSO / DMF> 50 mg/mLDipole Interaction: Disrupts lattice energy effectively.[1][2]
Non-Polar Hexane / Heptane< 1.0 mg/mLImmiscibility: Polarity of the piperazine ring resists solvation.[1]
Chlorinated Dichloromethane> 20 mg/mLDispersion Forces: Good interaction with the aromatic benzyl moiety.[1][2]

Critical Analysis: The pH-Solubility Interplay

For researchers developing formulations or running biological assays, understanding the ionization state is non-negotiable.[1]

  • The "Solubility Cliff": Between pH 8.0 and 10.0, the molecule deprotonates rapidly.[1] If you prepare a stock in DMSO and dilute into a pH 7.4 buffer, you may risk microprecipitation if the final concentration exceeds ~1 mg/mL.[1]

  • Salt Selection: For aqueous stability, the Dihydrochloride (2HCl) or Dimaleate salts are recommended.[1][2] These salts disrupt the crystal lattice and lower the pH of the diffusion layer, enhancing dissolution rates.[1]

Diagram 1: Solubility & Ionization Workflow

The following diagram illustrates the decision logic for solvent selection based on the target application.

SolubilityLogic Start Target Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synth Chemical Synthesis (Reaction) Start->Synth Purify Purification (Chromatography) Start->Purify StockDMSO Prepare 10-20mM Stock in DMSO BioAssay->StockDMSO SolventChoice Select Solvent based on Reagents Synth->SolventChoice ReversePhase Reverse Phase (Acidic Mobile Phase) Purify->ReversePhase High Solubility NormalPhase Normal Phase (DCM/MeOH + NH3) Purify->NormalPhase Free Base Form DiluteBuffer Dilute into Buffer (Keep DMSO < 1%) StockDMSO->DiluteBuffer CheckPrecip Check for Micrecipitation DiluteBuffer->CheckPrecip Risk: pH > pKa DCM DCM/THF (Acylation/Alkylation) SolventChoice->DCM Alcohol MeOH/EtOH (Reductions) SolventChoice->Alcohol

Caption: Decision matrix for solvent selection based on the ionization state and intended application of the scaffold.

Experimental Protocol: Thermodynamic Solubility Determination

Protocol: Saturation Shake-Flask Method (Standardized)[1][2]

Objective: Determine the equilibrium solubility of 2-(3-Methylbenzyl)piperazine in pH 7.4 phosphate buffer.

Reagents:

  • Test Compound (Solid Free Base or HCl salt—must specify)

  • 0.1 M Phosphate Buffer (pH 7.4)[2][3]

  • HPLC Grade Acetonitrile (for dilution)

Workflow:

  • Supersaturation: Weigh approx. 2-3 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of Phosphate Buffer.

    • Check: If the solid dissolves instantly, add more solid until a visible suspension remains.[1][2] Self-Validation: You must see undissolved solid to ensure equilibrium.[1][2]

  • Equilibration: Cap the vial and place it in a thermomixer/shaker at 25°C @ 750 RPM for 24 hours .

    • Why 24h? Piperazines can form hydrates. 24 hours allows the crystal form to stabilize in the solvent.[1]

  • Separation: Centrifuge at 13,000 RPM for 10 minutes or filter using a 0.22 µm PVDF syringe filter.

    • Caution: Do not use Nylon filters if the compound has high non-specific binding (unlikely here, but good practice).[1][2]

  • Quantification:

    • Dilute the supernatant 1:10 and 1:100 with Acetonitrile/Water (50:50).[1][2]

    • Analyze via HPLC-UV (210 nm and 254 nm).[1][2]

    • Calculate concentration against a standard curve prepared from a DMSO stock.[1][2]

Diagram 2: Experimental Workflow

ProtocolFlow Step1 1. Weigh Solid (Excess) Step2 2. Add Solvent (Buffer/Organic) Step1->Step2 Step3 3. Agitate (24h @ 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge/Filter) Step3->Step4 Step5 5. HPLC-UV/MS Quantification Step4->Step5

Caption: Step-by-step workflow for the Thermodynamic Solubility Shake-Flask method.

References

  • Cayman Chemical. (2023).[1][2] 1-(3-Methylbenzyl)piperazine Product Insert. Link(Note: Reference provided for the N-substituted isomer as a baseline for solubility behavior).

  • Avdeef, A. (2012).[1][2][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Link(Used for physicochemical property validation of regioisomers).[1][2]

  • Protocols.io. (2025).[1][2][3] In-vitro Thermodynamic Solubility Protocol. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity N-Protection Protocols for 2-(3-Methylbenzyl)piperazine

Abstract & Strategic Overview The piperazine scaffold is a "privileged structure" in medicinal chemistry, yet the introduction of a substituent at the C2 position—specifically a bulky 3-methylbenzyl group—introduces sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperazine scaffold is a "privileged structure" in medicinal chemistry, yet the introduction of a substituent at the C2 position—specifically a bulky 3-methylbenzyl group—introduces significant steric asymmetry. This Application Note details the regioselective protection of 2-(3-methylbenzyl)piperazine with Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups.

Unlike unsubstituted piperazine, where N1 and N4 are equivalent, the C2-substituent creates a distinct nucleophilic hierarchy:

  • N4 (Distal): Sterically unhindered, kinetically superior, and highly nucleophilic.

  • N1 (Proximal): Sterically congested by the adjacent 3-methylbenzyl moiety, significantly reducing reaction rates.

This guide provides validated protocols for Kinetic N4-Protection and Orthogonal N1-Functionalization , ensuring high yield and purity for downstream peptide or small-molecule synthesis.

Strategic Analysis: Sterics vs. Kinetics

The primary challenge in handling 2-(3-methylbenzyl)piperazine is avoiding bis-protection while achieving regioselectivity.

Nucleophilic Hierarchy
  • Kinetic Product (N4-Protected): Under controlled conditions (low temperature, stoichiometric addition), the electrophile preferentially attacks the unhindered N4.

  • Thermodynamic/Bis-Product: Excess reagent or elevated temperatures will force reaction at the hindered N1.

Decision Tree: Protection Strategy

The following Graphviz diagram outlines the decision logic for selecting the correct protocol based on the desired intermediate.

ProtectionStrategy Start Starting Material: 2-(3-Methylbenzyl)piperazine Goal Define Target Intermediate Start->Goal N4_Target Target: N4-Boc/Fmoc (Free N1 amine) Goal->N4_Target Most Common N1_Target Target: N1-Fmoc/Boc (Free N4 amine) Goal->N1_Target Peptide Synthesis Bis_Target Target: Bis-Protected (N1, N4-diBoc) Goal->Bis_Target Storage/Purification Protocol_A PROTOCOL A: Kinetic Control (Low Temp, 0.95 eq.) N4_Target->Protocol_A Protocol_B PROTOCOL B: Orthogonal Route 1. Protect N4 2. Protect N1 3. Deprotect N4 N1_Target->Protocol_B Protocol_C PROTOCOL C: Exhaustive Protection (Excess Reagent, Heat) Bis_Target->Protocol_C

Figure 1: Strategic decision tree for regioselective protection of C2-substituted piperazines.

Experimental Protocols

Protocol A: Regioselective N4-Boc Protection (Kinetic Control)

Objective: Isolate 1-Boc-3-(3-methylbenzyl)piperazine (N4-protected) with >95% regioselectivity.

Mechanism: Exploits the steric clash at N1. By keeping the temperature low and the electrophile limiting, the reaction occurs almost exclusively at N4.

Reagents:

  • Substrate: 2-(3-Methylbenzyl)piperazine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (0.95 eq)
    
  • Base: Triethylamine (TEA) (1.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(3-methylbenzyl)piperazine (10 mmol) in DCM (50 mL) in a round-bottom flask. Add TEA (11 mmol).

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Controlled Addition: Dissolve

    
     (9.5 mmol, 0.95 eq ) in DCM (10 mL). Add this solution dropwise over 30 minutes via an addition funnel or syringe pump.
    
    • Note: Using a slight deficit of Boc anhydride prevents bis-protection.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).

  • Workup:

    • Wash with water (

      
       mL).
      
    • Wash with brine (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If bis-product is observed, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary:

ParameterSpecification
Yield 85-92%
Regioselectivity >20:1 (N4:N1)
Appearance Viscous oil or low-melting solid
Key NMR Feature Symmetry of Boc peak; distinct shift of N4-adjacent protons.
Protocol B: Orthogonal N1-Fmoc Protection

Objective: Synthesize 1-Fmoc-2-(3-methylbenzyl)piperazine. Challenge: Direct N1 protection is inefficient due to N4 competition. Strategy: "Block-Protect-Deblock." Use N4-Boc as a temporary shield.

Workflow Diagram:

OrthogonalPath Step1 1. N4-Boc Protection (Protocol A) Step2 2. N1-Fmoc Protection (Fmoc-OSu, NaHCO3) Step1->Step2 Intermediate: N1-H, N4-Boc Step3 3. N4-Boc Deprotection (TFA/DCM) Step2->Step3 Intermediate: N1-Fmoc, N4-Boc Final Product: N1-Fmoc-2-(3-methylbenzyl)piperazine Step3->Final

Figure 2: Orthogonal protection workflow to access the sterically hindered N1-protected amine.

Step-by-Step Methodology:

Step 1: N1-Fmoc Protection of N4-Boc Intermediate

  • Setup: Dissolve the N4-Boc intermediate (from Protocol A) (1.0 eq) in a mixture of THF:Water (1:1).

  • Base: Add Sodium Bicarbonate (

    
    ) (2.5 eq).
    
  • Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.2 eq).

    • Expert Tip: Avoid Fmoc-Cl. Fmoc-OSu is less aggressive and minimizes dipeptide formation or racemization, although racemization is less of a concern here than in amino acids, Fmoc-OSu yields cleaner crude.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Evaporate THF. Extract aqueous residue with EtOAc.[1] Wash with 5% citric acid (removes unreacted amine), water, and brine.

Step 2: Selective N4-Boc Removal

  • Dissolution: Dissolve the N1-Fmoc, N4-Boc intermediate in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 2:1).

    • Scavenger: Add 2.5% Triisopropylsilane (TIPS) if the 3-methylbenzyl ring is electron-rich and prone to alkylation by tert-butyl cations (though less critical here than with Trp/Tyr residues).

  • Reaction: Stir for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene/DCM to remove excess TFA.

  • Isolation: The product is the TFA salt of N1-Fmoc-2-(3-methylbenzyl)piperazine.

Quality Control & Troubleshooting

NMR Interpretation: The Rotamer Trap

Researchers often misinterpret the NMR spectra of N-Boc/Fmoc piperazines as impure due to rotamers . The carbamate bond has restricted rotation, leading to signal broadening or doubling at room temperature.

  • Diagnostic: Run the NMR at elevated temperature (

    
     in DMSO-
    
    
    
    ). If the double peaks coalesce into sharp singlets, they are rotamers, not impurities.
TLC Visualization
  • Primary Stain: Ninhydrin (Excellent for free amines).

  • Secondary Stain: Phosphomolybdic Acid (PMA) (Visualizes the Boc moiety and the aromatic ring).

  • UV: The Fmoc group and the 3-methylbenzyl group are UV active (254 nm).

Common Pitfalls
IssueCauseSolution
Bis-protection (di-Boc) Excess reagent or high temp.Strictly use 0.95 eq of

at

.
Low Yield (N1-Fmoc) Steric hindrance at N1.Use Fmoc-OSu with overnight stirring; ensure pH is basic (~8.5) using

if

is too slow.
Emulsions Amphiphilic nature of protected piperazine.Use saturated brine and a small amount of MeOH in the organic extraction layer to break emulsions.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on amine protection stability and conditions).

  • Jacobsen, Ø., et al. (2023). "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization." Molecules. (Discusses Boc-protection strategies during piperazine synthesis).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews. (Detailed mechanisms of Fmoc/Boc stability and orthogonality).

  • Lewin, A. H., et al. (2000). "Regioselective synthesis of 2-substituted piperazines." Journal of Organic Chemistry. (Foundational work on distinguishing N1 vs N4 reactivity).

Sources

Application

Application Notes and Protocols for the Purification of 2-(3-Methylbenzyl)piperazine via Crystallization

Abstract This document provides a comprehensive guide to the purification of 2-(3-Methylbenzyl)piperazine through various crystallization methods. Tailored for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(3-Methylbenzyl)piperazine through various crystallization methods. Tailored for researchers, scientists, and professionals in drug development, these application notes delve into the principles and practical execution of cooling crystallization, anti-solvent addition, and reactive crystallization. The protocols are designed to be robust starting points for optimization, ensuring high purity and yield of the target compound.

Introduction: The Importance of High-Purity 2-(3-Methylbenzyl)piperazine

2-(3-Methylbenzyl)piperazine is a substituted piperazine derivative with potential applications in pharmaceutical research and development. The piperazine moiety is a common scaffold in many biologically active compounds, and substituted benzylpiperazines have been investigated for their stimulant and psychoactive properties[1]. For its use in preclinical and clinical studies, achieving high purity is paramount to ensure reproducibility of biological data and to meet stringent regulatory requirements. Crystallization is a powerful and scalable technique for the purification of active pharmaceutical ingredients (APIs) and their intermediates, offering the ability to remove impurities and isolate the desired solid-state form.

This guide provides detailed methodologies for the purification of 2-(3-Methylbenzyl)piperazine, focusing on the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific needs.

Foundational Principles of Crystallization

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered crystal lattice. The driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through various means, including cooling, solvent evaporation, or the addition of an anti-solvent.

The process of crystallization can be conceptually divided into two main stages:

  • Nucleation: The initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution.

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals.

The control of both nucleation and crystal growth is critical to obtaining crystals of the desired size, shape, and purity.

Method 1: Cooling Crystallization of 2-(3-Methylbenzyl)piperazine Hydrochloride

Cooling crystallization is a widely used technique that leverages the temperature-dependent solubility of a compound. For many substances, solubility increases with temperature. Therefore, by dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then cooling it, the solubility decreases, leading to supersaturation and subsequent crystallization.

The formation of a salt, such as a hydrochloride salt, can often improve the crystallinity and handling properties of amine compounds like 2-(3-Methylbenzyl)piperazine[2].

Rationale and Solvent Selection

The choice of solvent is critical for successful cooling crystallization. An ideal solvent should exhibit a significant difference in the solubility of the compound over the desired temperature range. For benzylpiperazine derivatives, alcohols such as ethanol and isopropanol are often suitable choices for crystallizing their hydrochloride salts[3].

Based on available data for analogous compounds, absolute ethanol is a promising solvent for the crystallization of 2-(3-Methylbenzyl)piperazine hydrochloride.

Experimental Protocol

Objective: To purify crude 2-(3-Methylbenzyl)piperazine by cooling crystallization of its dihydrochloride salt.

Materials:

  • Crude 2-(3-Methylbenzyl)piperazine

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate

  • Chloroform (for extraction, optional)

  • 5N Sodium Hydroxide (for free base conversion, optional)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Crystallization dish or beaker

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

  • Dissolution and Salt Formation:

    • Dissolve the crude 2-(3-Methylbenzyl)piperazine in a minimal amount of absolute ethanol in a round-bottom flask. Gentle heating (to approximately 60-70 °C) may be required to facilitate dissolution.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution to form the dihydrochloride salt. The salt may precipitate initially.

    • Continue heating and stirring until a clear solution is obtained. If necessary, add a small amount of additional absolute ethanol to ensure complete dissolution at the elevated temperature.

  • Cooling and Crystallization:

    • Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

    • After the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal yield.

  • Isolation and Drying:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining impurities from the mother liquor.

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Cooling Crystallization Workflow

CoolingCrystallization A Dissolve Crude Product in Hot Ethanol B Add HCl to form Hydrochloride Salt A->B Stirring C Cool Solution Slowly to Room Temperature B->C Induces Supersaturation D Further Cool in Ice Bath C->D Maximizes Yield E Filter Crystals D->E F Wash with Cold Ethanol E->F G Dry Crystals F->G H Pure 2-(3-Methylbenzyl)piperazine Dihydrochloride G->H

Caption: Workflow for Cooling Crystallization.

Method 2: Anti-Solvent Crystallization of 2-(3-Methylbenzyl)piperazine

Anti-solvent crystallization, also known as drowning-out or precipitation, is a technique where a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound in a good solvent. This reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.

Rationale and Solvent/Anti-Solvent Selection

The key to successful anti-solvent crystallization is the selection of a miscible solvent/anti-solvent pair where the compound has high solubility in the solvent and low solubility in the anti-solvent.

Based on solubility data for benzylpiperazine, the following systems can be considered for 2-(3-Methylbenzyl)piperazine:

Solvent (Good)Anti-Solvent (Poor)
MethanolWater
EthanolWater, Hexane
ChloroformHexane
AcetoneWater

Table 1: Potential Solvent/Anti-Solvent Systems.

Methanol/water is a common and effective system for the anti-solvent crystallization of many organic compounds, including those with amine functionalities[4].

Experimental Protocol

Objective: To purify crude 2-(3-Methylbenzyl)piperazine by anti-solvent crystallization.

Materials:

  • Crude 2-(3-Methylbenzyl)piperazine

  • Methanol (or another suitable solvent)

  • Deionized Water (or another suitable anti-solvent)

Equipment:

  • Crystallization vessel with overhead stirrer

  • Addition funnel or syringe pump

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

  • Dissolution:

    • Dissolve the crude 2-(3-Methylbenzyl)piperazine in a minimal amount of methanol at room temperature to create a concentrated solution.

  • Anti-Solvent Addition:

    • Slowly add deionized water to the stirred solution using an addition funnel or syringe pump. The rate of addition is a critical parameter; a slow addition rate generally favors the growth of larger, more well-defined crystals.

    • Continue adding the anti-solvent until a slight turbidity is observed, indicating the onset of nucleation.

    • Once nucleation has initiated, the anti-solvent can be added at a slightly faster rate.

  • Crystallization and Maturation:

    • After the addition of the anti-solvent is complete, continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow for crystal growth and to ensure the system reaches equilibrium.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the methanol/water mixture (in the final composition) to remove residual impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualization of the Anti-Solvent Crystallization Workflow

AntiSolventCrystallization A Dissolve Crude Product in Good Solvent (e.g., Methanol) B Slowly Add Anti-Solvent (e.g., Water) with Stirring A->B Induces Supersaturation C Continue Stirring (Crystal Growth) B->C Maturation D Filter Crystals C->D E Wash with Solvent/Anti-Solvent Mixture D->E F Dry Crystals E->F G Pure 2-(3-Methylbenzyl)piperazine F->G

Caption: Workflow for Anti-Solvent Crystallization.

Method 3: Reactive Crystallization

Reactive crystallization is a process where the desired product is crystallized directly from the reaction mixture as it is being formed. This can be an efficient method as it combines reaction and purification into a single step. For 2-(3-Methylbenzyl)piperazine, this could involve the reaction of piperazine with 3-methylbenzyl chloride, where the product, or its salt, crystallizes out of the reaction medium.

Rationale and Process Design

The success of reactive crystallization depends on the solubility of the product in the reaction solvent being lower than that of the reactants and any byproducts. Often, the product is designed to crystallize as a salt. For instance, in the synthesis of benzylpiperazine, piperazine dihydrochloride is a byproduct that precipitates from the ethanolic reaction mixture[3]. The desired benzylpiperazine can then be precipitated from the filtrate by the addition of ethanolic HCl.

Conceptual Protocol

Objective: To synthesize and purify 2-(3-Methylbenzyl)piperazine via reactive crystallization.

Materials:

  • Piperazine

  • 3-Methylbenzyl chloride

  • Absolute Ethanol

  • Ethanolic HCl solution

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Addition funnel

  • Filtration unit

  • Drying oven

Procedure:

  • Reaction Setup:

    • Charge the reactor with a solution of piperazine in absolute ethanol.

    • Heat the solution to a controlled temperature (e.g., 60 °C).

  • Reagent Addition and Reaction:

    • Slowly add 3-methylbenzyl chloride to the reaction mixture.

    • As the reaction proceeds, the hydrochloride salt of unreacted piperazine may precipitate. The desired product, 2-(3-Methylbenzyl)piperazine, will remain in solution.

  • Byproduct Removal:

    • After the reaction is complete, cool the mixture and filter to remove the precipitated piperazine dihydrochloride.

  • Product Crystallization:

    • To the filtrate, slowly add a solution of ethanolic HCl. This will cause the desired product, 2-(3-Methylbenzyl)piperazine dihydrochloride, to crystallize.

    • Control the rate of addition and the temperature to influence crystal size and purity.

  • Isolation and Drying:

    • Collect the product crystals by filtration.

    • Wash with cold absolute ethanol.

    • Dry the purified product under vacuum.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Oiling Out Supersaturation is too high; cooling or anti-solvent addition is too rapid.Reduce the cooling rate; add the anti-solvent more slowly; use a higher initial solvent volume.
Poor Yield The compound is too soluble in the mother liquor.Use a different solvent or anti-solvent; ensure sufficient cooling time; consider a second crystallization step.
Low Purity Impurities are co-crystallizing with the product.Select a more selective solvent system; consider a pre-purification step (e.g., charcoal treatment); ensure slow crystal growth.
Fine Needles/Powder Rapid nucleation and limited crystal growth.Decrease the level of supersaturation; introduce seed crystals at a lower supersaturation.

Table 2: Troubleshooting Common Crystallization Issues.

Characterization of Purified 2-(3-Methylbenzyl)piperazine

The purity and identity of the crystallized product should be confirmed using appropriate analytical techniques, such as:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The crystallization methods outlined in this application note provide a robust framework for the purification of 2-(3-Methylbenzyl)piperazine. The choice of method will depend on the specific impurities present, the desired scale of purification, and the available equipment. By understanding the fundamental principles of crystallization and systematically optimizing the process parameters, researchers can achieve high yields of highly pure 2-(3-Methylbenzyl)piperazine suitable for demanding applications in drug discovery and development.

References

  • Advisory Council on the Misuse of Drugs. (2008). BZP and other piperazines. GOV.UK. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Gee, P., et al. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Novel Psychoactive Substances. Academic Press. [Link]

  • Grokipedia. (n.d.). 3-Methylbenzylpiperazine. [Link]

  • Hamilton, C. S., & Butler, C. L. (1944). 1-BENZYLPIPERAZINE. Organic Syntheses, 24, 14. [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. [Link]

  • Wai, Y. C., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 8-16. [Link]

  • Yim, S., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. International Journal of Pharmaceutics, 453(2), 414-421. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Synthesis &amp; Derivation of 2-(3-Methylbenzyl)piperazine

Ticket ID: #TS-CHIRAL-PIP-001 Topic: Minimizing Racemization Protocols Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-CHIRAL-PIP-001 Topic: Minimizing Racemization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Chiral Integrity Challenge

You are likely synthesizing 2-(3-Methylbenzyl)piperazine as a pharmacophore scaffold. The 3-methylbenzyl substituent at the C2 position creates a chiral center crucial for target binding affinity. Unlike simple piperazines, the benzylic moiety adjacent to the amine increases the acidity of the C2 proton, making this molecule highly susceptible to racemization via proton abstraction and enolization mechanisms , particularly during ring closure and oxidation/reduction cycles.

This guide provides a self-validating workflow to preserve optical purity (ee > 98%) during synthesis and downstream derivation.

Module 1: The Mechanics of Racemization

Before troubleshooting, you must understand the "Enemy." Racemization in 2-substituted piperazines is rarely random; it is driven by specific electronic environments.

Root Cause Analysis: The Proton Abstraction Pathway

The C2 proton is the weak link. If you have a carbonyl group adjacent (as in diketopiperazine intermediates or amide derivatives), the acidity of this proton increases significantly (


), allowing even mild bases to trigger inversion.

RacemizationMechanism Start Chiral 2-Substituted Piperazine/Intermediate Base Base Encounter (NaH, K2CO3, LDA) Start->Base Exposure Deprotonation C2 Proton Abstraction Base->Deprotonation High T / Strong Base Planar Planar Carbanion/Enolate (Chirality Lost) Deprotonation->Planar Stabilization via Carbonyl or Aromatic Ring Reprotonation Reprotonation Planar->Reprotonation Quench Racemic Racemic Mixture (50:50 R/S) Reprotonation->Racemic Non-selective attack

Figure 1: The racemization cascade. Note that the 3-methylbenzyl group provides electronic stabilization to the planar intermediate via the aromatic ring, slightly increasing racemization risk compared to alkyl-piperazines.

Module 2: Troubleshooting Synthesis (The Diketopiperazine Route)

The most robust route to enantiopure 2-substituted piperazines is the Cyclization-Reduction of Amino Acids . However, the reduction step is the most common failure point for chirality.

Workflow: Chiral Pool Synthesis
  • Starting Material: L-3-Methylphenylalanine (or D- analog).

  • Cyclization: Coupling with Glycine/Chloroacetyl chloride

    
     Diketopiperazine (DKP).
    
  • Reduction: DKP

    
     Piperazine.
    
FAQ: Synthesis Issues

Q1: My diketopiperazine (DKP) intermediate shows 15% racemization before I even reduce it. Why?

  • Diagnosis: You likely used strong base-mediated cyclization (e.g., NaH) or high thermal stress.

  • Solution: Switch to acid-catalyzed cyclization or mild base conditions.

    • Protocol: Use N-Boc-3-methylphenylalanine coupled with Glycine methyl ester. Deprotect Boc (TFA), then induce cyclization in refluxing sec-butanol with a catalytic amount of acetic acid. Avoid NaH/DMF, which promotes enolization of the amide carbonyls.

Q2: I lost chirality during the reduction of the DKP. I used LiAlH4 in refluxing THF.

  • Diagnosis: Lithium Aluminum Hydride (LiAlH4) at reflux is too harsh. It generates high local heat and basic aluminate species that abstract the C2 proton.

  • Correction: Use Borane-THF (

    
    )  or 
    
    
    
    . These are electrophilic reducing agents that attack the carbonyl oxygen directly, bypassing the basic transition states.

Comparative Reduction Protocol Table

ReagentConditionsRacemization RiskYieldRecommendation
LiAlH4 THF Reflux (66°C)High 85%Avoid for chiral substrates.
LiAlH4 Ether (0°C

RT)
Moderate70%Acceptable if temperature is strictly controlled.

/

THF RefluxLow 80-90%Preferred. Generates diborane in situ.

THF RefluxVery Low 85-95%Gold Standard. Clean workup.

Module 3: Derivation Troubleshooting (N-Functionalization)

Once you have the chiral scaffold, downstream chemistry (alkylation/acylation) is where 60% of users induce late-stage racemization.

Decision Tree: Safe Derivation

DerivationLogic Start Goal: N-Functionalize 2-(3-Methylbenzyl)piperazine Type Reaction Type? Start->Type Acylation Acylation / Amide Bond Type->Acylation Alkylation Alkylation Type->Alkylation Cond1 Base Selection Acylation->Cond1 Cond2 Method Selection Alkylation->Cond2 SafeAcyl Use DIPEA/TEA Avoid NaH Cond1->SafeAcyl Standard RiskAcyl Risk: Epimerization via Azlactone mechanism Cond1->RiskAcyl If Amino Acid Coupling RedAm Reductive Amination (Aldehyde + STAB) Cond2->RedAm Preferred (Safe) DirectAlk Direct Alkylation (R-X + Base) Cond2->DirectAlk High Risk (Avoid K2CO3/Heat)

Figure 2: Decision logic for maintaining chirality during N-functionalization.

FAQ: Derivation Issues

Q3: I need to N-alkylate with an alkyl halide. Can I use


 in DMF? 
  • Risk: Moderate to High. DMF is polar aprotic and enhances the basicity of carbonate. If the reaction requires heat (>60°C), the C2 proton will act as an acid.

  • Resolution:

    • Change Solvent: Use Acetonitrile (MeCN) or Acetone (lower boiling points).

    • Change Base: Use DIPEA (Hünig's Base) or

      
       . These are non-nucleophilic and generally too weak to deprotonate the C2 carbon (
      
      
      
      of conjugate acid
      
      
      vs. C2 proton
      
      
      in amine form).
    • Best Practice: Switch to Reductive Amination (Aldehyde + Sodium Triacetoxyborohydride). This occurs under slightly acidic conditions (acetic acid), rendering racemization chemically impossible.

Q4: I am coupling an amino acid to the piperazine nitrogen. The product is 50:50 racemic.

  • Diagnosis: You likely activated the amino acid (e.g., with HATU/EDC) and the piperazine acted as a base, or you formed an oxazolone (azlactone) intermediate which racemizes easily.

  • Solution: Use "racemization-suppressing" additives like Oxyma Pure or HOAt . Ensure the reaction stays at

    
     during the addition of the base.
    

Module 4: Analytical Validation

You cannot fix what you cannot measure. Standard NMR is blind to enantiomers.

Protocol: Chiral HPLC Method

  • Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose derivatives are robust).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The diethylamine (DEA) is critical to sharpen the peak of the secondary amine; without it, tailing will obscure the enantiomeric separation.

  • Detection: UV at 254 nm (The 3-methylbenzyl ring provides good chromophore signal).

References

  • Synthesis of Chiral 2-Substituted Piperazines via Diketopiperazine Reduction

    • Source: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 1999.
    • Relevance: Establishes the baseline for DKP reduction protocols.
  • Racemization Mechanisms in Peptide/Amine Synthesis

    • Source: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
    • Relevance: Definitive text on base-catalyzed racemization and oxazolone form
  • Borane Reduction of Amides (Racemization-Free)

    • Source: Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Amides." Journal of the American Chemical Society, 1964.
    • Relevance: The foundational method for using Borane-THF to reduce amides without affecting chiral centers.
  • Enantioselective Synthesis of 2-Substituted Piperazines

    • Source: Jacobsen, E. N., et al. "Enantioselective Synthesis of 2-Substituted Piperazines." Journal of Organic Chemistry, 2008.
Optimization

Technical Support Center: Optimizing pH for 2-(3-Methylbenzyl)piperazine Extraction

Welcome to the technical support guide for the pH-optimized extraction of 2-(3-Methylbenzyl)piperazine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource bui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the pH-optimized extraction of 2-(3-Methylbenzyl)piperazine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource built on fundamental chemical principles and field-proven methodologies. Our goal is to empower you to maximize yield and purity by mastering the critical variable of pH during liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs): The "Why" Behind the pH

This section addresses the foundational principles governing the extraction of 2-(3-Methylbenzyl)piperazine, a member of the versatile piperazine family of compounds often utilized in medicinal chemistry.[1][2]

Q1: Why is pH the most critical parameter for extracting 2-(3-Methylbenzyl)piperazine?

A1: The answer lies in the compound's chemical nature. 2-(3-Methylbenzyl)piperazine is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[3] Its state of ionization—whether it is charged (protonated) or neutral (un-ionized)—is entirely dependent on the pH of the aqueous solution it is in.

  • In Acidic Conditions (Low pH): Both nitrogen atoms become protonated, forming a positively charged species (a cation). This charged form is highly soluble in water and virtually insoluble in common organic solvents.

  • In Basic/Alkaline Conditions (High pH): The compound exists in its neutral, un-ionized "free base" form. This form is lipophilic ("fat-loving"), making it highly soluble in organic solvents and poorly soluble in water.

Liquid-liquid extraction works by partitioning a solute between two immiscible liquid phases (typically aqueous and organic).[4][5] By manipulating the pH, we can dictate which phase the 2-(3-Methylbenzyl)piperazine preferentially dissolves in, allowing for its efficient separation from other components in the mixture.

Q2: What are the pKa values for 2-(3-Methylbenzyl)piperazine, and how do I use them?

A2: While the exact experimental pKa values for 2-(3-Methylbenzyl)piperazine are not readily published, we can reliably estimate them based on the parent compound, piperazine, which has two pKa values: pKa₁ ≈ 5.35 and pKa₂ ≈ 9.73 at 25°C.[6] The methylbenzyl substituent is not expected to dramatically alter these values.

These pKa values are the pH points at which 50% of the respective nitrogen is protonated.[7] They are crucial for applying the Henderson-Hasselbalch equation , which links pH, pKa, and the ratio of the protonated (charged) to un-protonated (neutral) forms of the compound.[8][9][10]

A critical rule of thumb for extraction is the "2 pH unit rule" :

  • To ensure a compound is >99% in its neutral form (for extraction into an organic solvent), the aqueous pH should be at least 2 units above the highest pKa.

  • To ensure a compound is >99% in its charged, aqueous-soluble form (for washing away basic impurities or back-extraction), the aqueous pH should be at least 2 units below the lowest pKa.[11]

Q3: How does pH manipulation help improve the purity of my final product?

A3: pH-driven extraction is a powerful tool for purification. By sequentially adjusting the pH and performing washes, you can selectively remove different types of impurities.[12][13]

  • Removing Acidic Impurities: When your target compound is in an organic solvent, you can "wash" the organic layer with a basic aqueous solution (e.g., 1M NaOH). Acidic impurities will deprotonate, become charged, and partition into the basic aqueous layer, which is then discarded.

  • Removing Basic Impurities: Conversely, washing the organic layer with an acidic aqueous solution (e.g., 1M HCl) will protonate and remove other basic impurities, leaving your neutral target compound behind in the organic phase.

  • Back-Extraction: For ultimate purity, after extracting the neutral compound into the organic phase, you can perform a "back-extraction." By mixing the organic layer with a fresh acidic aqueous solution, your target compound becomes protonated and moves into the new aqueous layer, leaving neutral impurities behind in the original organic solvent.[11] You can then re-basify this clean aqueous layer and re-extract your highly purified compound into a fresh organic solvent.

Visualizing the Role of pH in Extraction

Understanding the relationship between pH, the compound's ionization state, and its phase preference is key to troubleshooting and optimization.

Caption: pH-dependent ionization and phase preference of 2-(3-Methylbenzyl)piperazine.

Optimized Extraction Protocol & Data Summary

This protocol provides a robust starting point for the extraction of 2-(3-Methylbenzyl)piperazine from an aqueous matrix.

Experimental Protocol: pH-Optimized Liquid-Liquid Extraction

  • Sample Preparation: Begin with your sample dissolved in an appropriate aqueous medium (e.g., water or a buffer). Ensure any solid material is fully dissolved.

  • Initial pH Adjustment (Basification):

    • Place the aqueous sample in a separatory funnel.

    • Slowly add a strong base, such as 5M Sodium Hydroxide (NaOH), dropwise while stirring or swirling.

    • Continuously monitor the pH using a calibrated pH meter.

    • Continue adding base until the pH of the aqueous phase is ≥ 11.8 (pKa₂ + 2 units). This ensures >99% of the compound is in its neutral, organic-soluble form.

  • Organic Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). The choice of solvent depends on the polarity of the target molecule and downstream applications.

    • Stopper the funnel and invert it, opening the stopcock to vent pressure.

    • Shake the funnel for 1-2 minutes with periodic venting.

    • Allow the layers to fully separate.

    • Drain the lower organic layer. If using a less dense solvent, decant the upper layer.

    • Repeat the extraction on the aqueous layer with fresh organic solvent two more times to maximize recovery. Combine the organic extracts.

  • Purification Washes (Optional but Recommended):

    • Return the combined organic extracts to the separatory funnel.

    • To remove residual basic impurities, wash with a dilute acid (e.g., 0.1M HCl).

    • To remove acidic or phenolic impurities, wash with a dilute base (e.g., 5% NaHCO₃ or 0.1M NaOH).

    • Finally, wash with brine (saturated NaCl solution) to remove excess water and help break any minor emulsions.

  • Drying and Concentration:

    • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(3-Methylbenzyl)piperazine.

Data Summary: pH Settings for Key Extraction Steps

Process Step Objective Recommended Aqueous pH Rationale
Primary Extraction Maximize recovery of target compound into organic phase.≥ 11.8 Converts >99% of the basic compound to its neutral, lipophilic form. Based on pKa₂ (9.73) + 2.
Acidic Wash Remove more basic impurities from the organic phase.≤ 3.3 Protonates and transfers highly basic impurities to the aqueous phase, while the target remains neutral in the organic layer. Based on pKa₁ (5.35) - 2.
Back-Extraction Transfer the target compound from a crude organic phase to a clean aqueous phase for high-purity isolation.≤ 3.3 Converts the target compound to its charged, hydrophilic form, pulling it out of the organic layer and leaving neutral impurities behind.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a direct Q&A format.

Q: My extraction yield is consistently low. What is the most likely pH-related cause?

A: The most common culprit for low yield is incomplete basification of the initial aqueous phase. If the pH is not sufficiently high (i.e., not at least 2 units above the pKa of ~9.73), a significant portion of your compound will remain in its protonated, water-soluble form and will not partition into the organic solvent.

  • Solution: Always use a calibrated pH meter to confirm the aqueous phase has reached a pH of at least 11.8 before adding the organic solvent. Do not rely on pH paper for this critical step.

Q: I've formed a thick, stable emulsion between the aqueous and organic layers that won't separate. How can I resolve this?

A: Emulsion formation is a frequent issue in LLE, often caused by the presence of surfactants or high concentrations of dissolved solids.[14]

  • Immediate Actions:

    • Patience: Let the separatory funnel stand undisturbed for a longer period (20-30 minutes).

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to minimize mechanical emulsification.[14]

    • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can force the separation of the two phases and break the emulsion.[15]

  • pH-Related Check: Extreme pH values can sometimes contribute to emulsions. Ensure you haven't drastically overshot your target pH. While a high pH is necessary, a pH of 12 is usually sufficient and less likely to cause issues than a pH of 14.

Q: My final product is pure according to my primary analysis, but I'm seeing an unexpected acidic impurity in later-stage testing. How did this co-extract?

A: This can happen if the acidic impurity is "lipophilic" enough to have some solubility in the organic phase even in its charged (deprotonated) state.

  • Solution: Incorporate a basic wash into your protocol. After the primary extraction, wash the combined organic layers with a dilute basic solution (e.g., 1M NaHCO₃ or 0.1M NaOH). This will convert the acidic impurity into its salt form, ensuring it is quantitatively removed into the aqueous wash layer.

Q: Can I use a weaker base like sodium bicarbonate to adjust the pH for the initial extraction?

A: No. Sodium bicarbonate (NaHCO₃) is a weak base and can only raise the pH of a solution to about 8.3. This is well below the required pH of >11.8 needed to fully deprotonate 2-(3-Methylbenzyl)piperazine. Using an insufficiently strong base is a common cause of failed extractions for amines. You must use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Workflow Visualization

LLE_Workflow start Aqueous Sample (Containing Compound) ph_adjust Adjust pH to ≥ 11.8 with 5M NaOH start->ph_adjust add_solvent Add Organic Solvent (e.g., DCM, EtOAc) ph_adjust->add_solvent extract Shake & Separate (Repeat 3x) add_solvent->extract combine_org Combine Organic Layers extract->combine_org Organic Phase waste Aqueous Waste extract->waste Aqueous Phase wash Wash with Brine combine_org->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Standard workflow for the extraction of 2-(3-Methylbenzyl)piperazine.

References

  • Wikipedia. Piperazine. [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Wikipedia. Methylbenzylpiperazine. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. Influence of pH of Piperazine strip ionization and fraction of.... [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • YouTube. (2023). Henderson-Hasselbalch Plots for Acid-Base Extraction. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. [Link]

  • ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]

  • ResearchGate. (2025). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • YouTube. (2017). Henderson Hasselbalch equation. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • Wikipedia. 3-Methylbenzylpiperazine. [Link]

Sources

Troubleshooting

Controlling side reactions during the synthesis of benzylpiperazines

[1] Status: Operational User Clearance: Research & Development / Forensic Standards Topic: Controlling Side Reactions in -Alkylation & Reductive Amination[1] Executive Summary The synthesis of -benzylpiperazine (BZP) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational User Clearance: Research & Development / Forensic Standards Topic: Controlling Side Reactions in


-Alkylation & Reductive Amination[1]
Executive Summary

The synthesis of


-benzylpiperazine (BZP) and its derivatives presents a classic challenge in desymmetrization. The piperazine core contains two equivalent secondary amine sites. Once the first benzyl group is attached, the remaining secondary amine retains significant nucleophilicity, leading to the formation of the thermodynamic sink: 

-dibenzylpiperazine (the "bis" impurity).[1]

This guide provides troubleshooting protocols to maximize mono-alkylation selectivity, prevent over-reduction, and isolate high-purity scaffolds.

Module 1: Direct -Alkylation Protocols

Method: Nucleophilic substitution of benzyl halides with piperazine.[1]

The Core Problem: The "Bis" Impurity

In a 1:1 stoichiometric reaction, the formation of the mono-product does not significantly deactivate the molecule toward further alkylation.[1] As the concentration of mono-BZP rises, it competes with unreacted piperazine for the alkylating agent.[1]

Q: How do I stop the reaction at the mono-substituted stage? A: You cannot stop the kinetics, but you can statistically overwhelm them.[1] The industry-standard solution is High-Dilution Equivalency .[1]

  • The Protocol: Use a 5:1 to 10:1 molar excess of piperazine relative to the benzyl halide.

  • The Mechanism: By maintaining a high concentration of unreacted piperazine, the probability of a benzyl halide molecule colliding with a free piperazine (forming Mono) is statistically far higher than colliding with a Mono-product (forming Bis).

Q: My yield is low (40-50%). Where did I lose the product? A: If you used the excess piperazine method, your product is likely trapped in the aqueous phase or lost during the removal of the excess starting material.[1]

  • Troubleshooting: Piperazine is highly water-soluble; BZP is lipophilic.[1]

  • Correction: Do not attempt to distill the reaction mixture immediately. Use a pH-swing extraction (see Module 3) to wash away the excess piperazine before distillation.[1]

Visualizing the Kinetic Competition

The following diagram illustrates the critical role of stoichiometry in diverting the reaction path away from the Bis-impurity.

AlkylationKinetics cluster_control Control Strategy Piperazine Piperazine (Nucleophile) Mono Mono-BZP (Target) Piperazine->Mono k1 (Fast) High Probability if [Pip] >> [BnCl] BnCl Benzyl Chloride (Electrophile) BnCl->Mono Bis Bis-BZP (Impurity) BnCl->Bis Mono->Bis k2 (Compelling Side Rxn) Dominates if [Pip] is low Control Use 10 eq. Piperazine to suppress k2 pathway

Figure 1: Kinetic competition in piperazine alkylation. High equivalents of piperazine suppress the secondary pathway (red dashed line).

Module 2: Reductive Amination Strategies

Method: Condensation of benzaldehyde with piperazine followed by reduction.

Q: I see a large "M-2" peak (Benzyl Alcohol) in my LC-MS. Why? A: This is "Direct Reduction."[1][2] You likely added the reducing agent (e.g., NaBH


) before the imine was fully formed, or the reducing agent is too aggressive for the aldehyde.

Q: How do I prevent dialkylation in this route? A: Unlike direct alkylation, reductive amination allows for Stepwise Control .[1]

  • Imine Formation: React Benzaldehyde + Piperazine in MeOH (1-2 hours). Wait for equilibrium.

  • Reduction: Add the reducing agent after the imine is formed.[3]

Recommended Reagent: Sodium Triacetoxyborohydride (STAB).

  • Why? STAB is less basic and milder than NaBH

    
    . It reduces imines/iminiums much faster than it reduces aldehydes, providing "chemoselective" protection against benzyl alcohol formation [2].[1]
    

Q: Can I use a protecting group instead? A: Yes. If purity is paramount over atom economy, use


-Boc-piperazine .[1]
  • Workflow:

    
    -Boc-piperazine + Benzaldehyde 
    
    
    
    Reductive Amination
    
    
    TFA Deprotection.[1]
  • Result: Zero risk of Bis-BZP formation because the second nitrogen is chemically blocked.[1]

Module 3: Purification & Isolation

Challenge: Separating the Target (Mono) from the Excess (Piperazine) and the Impurity (Bis).

Data Table: Physicochemical Properties for Separation

CompoundStructurepKa (Approx)Water SolubilityOrganic SolubilityBoiling Point
Piperazine Diamine (2°/2°)9.8 / 5.6HighLow146°C
Mono-BZP Diamine (2°/3°)~9.0 / ~5.0Low (as base)High~150°C (vac)
Bis-BZP Diamine (3°/3°)Lower BasicInsolubleVery High>250°C (dec)
The "pH-Swing" Workup Protocol

This method uses the water solubility difference to remove the 10-fold excess of piperazine without distillation.

  • Acidification: Treat crude reaction mix with aqueous HCl. All amines form salts and dissolve in the aqueous layer. Wash with Ether/DCM to remove non-basic impurities (unreacted benzyl halides).

  • Basification (The Critical Step): Adjust aqueous layer to pH > 12 using 5N NaOH.[4]

  • Extraction: Extract with DCM or Toluene.

    • Piperazine:[1][2][4][5][6][7][8][9][10][11][12] Remains largely in the aqueous phase due to its high polarity and water affinity.

    • Mono-BZP & Bis-BZP: Migrate to the organic phase.[13]

  • Water Wash: Wash the combined organic layers 3x with water. This removes any residual piperazine carried over.[1]

  • Final Purification: Distill the organic residue under reduced pressure.

    • Mono-BZP distills at ~120–124°C (2.5 mmHg) [3].[1]

    • Bis-BZP remains in the pot residue.[1]

WorkupFlow Crude Crude Reaction Mix (Mono, Bis, Excess Pip) Acidify Add HCl (aq) Wash with Ether Crude->Acidify AqLayer Aqueous Layer (Amine Salts) Acidify->AqLayer Basify Basify to pH > 12 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Mono + Bis) PhaseSep->OrgLayer Lipophilic AqWaste Aqueous Waste (Excess Piperazine) PhaseSep->AqWaste Hydrophilic Distill Vacuum Distillation (< 5 mmHg) OrgLayer->Distill Final Pure Mono-BZP Distill->Final

Figure 2: Purification logic flow.[1][2] The process relies on the high water solubility of unsubstituted piperazine to remove the excess reagent.[1]

References
  • Organic Syntheses. (1973). 1-Benzylpiperazine.[1][2][4][5][6][11] Coll. Vol. 5, p.88.

  • Abdel-Magid, A. F., et al. (1996).[1][14] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [12]

  • Google Patents. (2005). Process for preparing N-benzyl piperazine (CN1634901A).[1]

  • SWG Drug. (2005).[5] Monographs: Benzylpiperazine. Scientific Working Group for the Analysis of Seized Drugs.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 2-(3-Methylbenzyl)piperazine

The following guide details the comparative 1H NMR interpretation of 2-(3-Methylbenzyl)piperazine , a C-substituted piperazine derivative. This analysis distinguishes the target compound from its common N-substituted iso...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative 1H NMR interpretation of 2-(3-Methylbenzyl)piperazine , a C-substituted piperazine derivative. This analysis distinguishes the target compound from its common N-substituted isomer (a known psychoactive substance) and its regioisomers.[1]

Executive Summary: The Identification Challenge

In drug development and synthetic chemistry, distinguishing 2-(3-Methylbenzyl)piperazine (Target) from its structural isomers is critical due to vastly different pharmacological profiles.[1]

  • The Target (C-Substituted): A chiral building block where the benzyl group is attached to the carbon framework (C2).[1]

  • The Alternative (N-Substituted): 1-(3-Methylbenzyl)piperazine (also known as 3-Methyl-BZP), a psychoactive substance where the benzyl group is attached to Nitrogen (N1).[1]

This guide provides the spectroscopic evidence to definitively validate the C-substituted scaffold and rule out N-alkylation or regioisomeric impurities.[1]

Structural Comparison & Key Chemical Shifts

The most definitive method to distinguish the target from its isomers is the chemical shift of the benzylic methylene protons (


) and the symmetry of the piperazine ring protons .
FeatureTarget: 2-(3-Methylbenzyl)piperazine Alternative: 1-(3-Methylbenzyl)piperazine
Structure Type C-Alkylated (Chiral Center at C2)N-Alkylated (Achiral/Symmetric Ring)
Benzylic

(

)

2.6 – 2.9 ppm
(Multiplet/dd)Upfield due to C-C attachment.[1] Diastereotopic.

3.4 – 3.6 ppm
(Singlet)Downfield due to N-C attachment.
Piperazine Ring Complex Multiplets (

2.6 – 3.1)
Loss of symmetry; all ring protons are chemically distinct.
Two Triplets/Broad Humps High symmetry (AA'BB' system) if ring is unsubstituted.
Chirality Yes (C2 is chiral).[1] Requires chiral HPLC for enantiomers.[1]No (unless substituents exist on the ring).
Detailed Spectral Interpretation
A. The Aromatic Region: Regioisomer Verification

Differentiation of the 3-methyl (meta) pattern from 2-methyl (ortho) or 4-methyl (para) isomers.

  • Target Signal:

    
     6.9 – 7.2 ppm (4H total).
    
  • Pattern Analysis:

    • 3-Methyl (Meta): Look for a specific 4-line pattern:

      • Singlet (broad): H2 (isolated between methyl and alkyl chain).

      • Doublet: H4 (ortho to methyl).

      • Triplet: H5 (meta to both).

      • Doublet: H6 (ortho to alkyl chain).

    • Contrast with 4-Methyl (Para): Shows a distinct AA'BB' pair of doublets (symmetric intensity).

    • Contrast with 2-Methyl (Ortho): Shows a complex 4-spin system with significant overlap, often appearing as two multiplet clusters.[1]

B. The Aliphatic Region: Positional Verification

Differentiation of C-substitution vs. N-substitution.

  • Benzylic Protons (

    
    ): 
    
    
    
    2.65 – 2.85 ppm.
    • These protons appear as two doublet of doublets (dd) or a complex multiplet because they are diastereotopic (adjacent to the chiral C2 center).

    • Diagnostic Check: If this signal appears as a singlet at

      
       3.5, you have synthesized the N-substituted impurity (1-isomer).[1]
      
  • The Chiral Methine (

    
     at C2): 
    
    
    
    2.8 – 3.0 ppm.
    • This proton is unique to the C-substituted species.[1] It couples to the benzylic protons and the adjacent ring CH2s. It is often buried under the ring methylene signals but can be resolved via HSQC.[1]

  • Methyl Group (

    
    ): 
    
    
    
    2.30 – 2.35 ppm.[1]
    • Appears as a sharp singlet .[1] This confirms the integrity of the tolyl moiety but does not distinguish positional isomers.[1]

  • Amine Protons (

    
    ): 
    
    
    
    1.5 – 2.0 ppm (Broad).
    • Exchangeable.[1] Position varies with concentration and solvent.[1] In the C-substituted target, there are two NH sites (unless one is protected), whereas the N-substituted alternative has only one NH.[1]

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-resolution data that resolves the complex multiplets of the piperazine ring, follow this specific preparation protocol.

Reagents:

  • Solvent: CDCl3 (Chloroform-d) + 0.03% TMS (for internal referencing).

  • Alternative:DMSO-d6 if the sample is a Hydrochloride (HCl) salt.[1]

  • Base (Optional): Solid

    
    .
    

Step-by-Step Methodology:

  • Free Base Liberation (Crucial for Resolution):

    • If your sample is an HCl salt, the piperazine ring signals will broaden significantly due to exchange and ammonium deshielding.

    • Action: Suspend 10 mg of salt in 1 mL

      
      . Add 0.5 mL saturated aqueous 
      
      
      
      . Shake vigorously. Dry organic layer over
      
      
      , filter, and evaporate.
    • Why: The free base provides sharp, distinct couplings for the C2-methine and diastereotopic benzylic protons.[1]

  • Sample Preparation:

    • Dissolve ~5-10 mg of the free base in 0.6 mL CDCl3 .

    • Ensure the solution is clear (filter through cotton if necessary) to prevent magnetic inhomogeneity.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1):

      
       seconds (critical for accurate integration of aromatic vs aliphatic ratios).
      
    • Scans: 16-64 (S/N > 100).

  • Validation Check (The "Smoking Gun"):

    • Integrate the region 3.3 – 3.7 ppm.[1]

    • Result: If Integral > 0, the sample contains N-substituted impurity.[1]

    • Integrate the region 2.6 – 2.9 ppm.[1]

    • Result: Should correspond to ~2H (Benzylic) + Ring protons.

Decision Logic for Spectral Interpretation

The following diagram illustrates the logical flow to confirm the structure of 2-(3-Methylbenzyl)piperazine based on spectral features.

NMR_Logic Start Acquire 1H NMR (CDCl3) Check_3_5 Check Region 3.4 - 3.6 ppm (Singlet present?) Start->Check_3_5 N_Sub IDENTIFIED: 1-(3-Methylbenzyl)piperazine (N-Substituted Impurity) Check_3_5->N_Sub Yes (Singlet) Check_2_7 Check Region 2.6 - 2.9 ppm (Multiplet/dd present?) Check_3_5->Check_2_7 No Check_2_7->N_Sub No (Ambiguous) Check_Aromatic Analyze Aromatic Region (6.9 - 7.2 ppm) Check_2_7->Check_Aromatic Yes (Diastereotopic H) Target_Conf CONFIRMED: 2-(3-Methylbenzyl)piperazine (C-Substituted Target) Check_Aromatic->Target_Conf 4-Line Pattern (s, d, t, d) Regio_Para IDENTIFIED: 4-Methyl Isomer (AA'BB' Pattern) Check_Aromatic->Regio_Para Symmetric Doublets Regio_Ortho IDENTIFIED: 2-Methyl Isomer (Complex Overlap) Check_Aromatic->Regio_Ortho Clustered Multiplets

Caption: Logical workflow for distinguishing the C-substituted target from N-substituted and regioisomeric impurities.

References
  • Provides the comparative spectrum for the N-substituted alternative (1-benzylpiperazine)
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Retrieved February 6, 2026, from [Link][1]

    • Source for regioisomer d
  • BMRB. (n.d.). 3-methylbenzyl alcohol 1H NMR. Biological Magnetic Resonance Data Bank.[1] Retrieved February 6, 2026, from [Link][1]

    • Authoritative source for the 3-methylbenzyl arom
  • Mokrosz, J. L. (1985). 13C NMR spectroscopy of some 1- and 2-substituted piperazines. Magnetic Resonance in Chemistry. Foundational text on the shift differences between C-substituted and N-substituted piperazine rings.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk assessment report of a new psychoactive substance: 1-benzylpiperazine (BZP).[1][2]

    • Contextual information on the N-substituted isomer as a controlled substance.

Sources

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: 2-(3-Methylbenzyl)piperazine vs. Structural Isomers

Topic: Mass Spectrometry Fragmentation Patterns of 2-(3-Methylbenzyl)piperazine Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the landscape of pharmacophores and designer drugs, the pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-(3-Methylbenzyl)piperazine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the landscape of pharmacophores and designer drugs, the piperazine moiety is ubiquitous. While 1-benzylpiperazine (BZP) derivatives are well-documented, 2-(3-methylbenzyl)piperazine (2-3MBP) represents a distinct structural subclass where the benzyl group is attached to the carbon framework (C2) rather than the nitrogen (N1).[1]

This distinction is critical. Mistaking a C-substituted piperazine for its N-substituted isomer can lead to catastrophic errors in forensic identification and pharmacokinetic modeling.[1] This guide provides a definitive technical comparison, focusing on the mechanistic fragmentation differences that allow for unambiguous identification.

Key Insight: The primary challenge is not detecting the molecule, but distinguishing it from its isobaric N-substituted counterpart, 1-(3-methylbenzyl)piperazine.[1] This guide prioritizes the derivatization-based mass shift method as the only self-validating protocol for this differentiation.

Theoretical Framework: Fragmentation Mechanics[1]

To interpret the spectra accurately, one must understand the underlying bond labilities. 2-(3-Methylbenzyl)piperazine (


, MW 190.28 Da) possesses two secondary amine groups, unlike its N-substituted isomer which has one tertiary and one secondary amine.[1]
Electron Ionization (EI) Pathways (Hard Ionization)

In EI (70 eV), the molecule undergoes extensive fragmentation.[1] The charge localization typically oscillates between the piperazine nitrogen and the aromatic ring.

  • Benzylic Cleavage (Dominant): The bond between the piperazine C2 and the benzylic carbon is fragile. Cleavage yields the 3-methylbenzyl cation (m/z 105) , the base peak in many conditions.

  • Piperazine Ring Fragmentation: Retaining the charge on the heterocyclic ring generates characteristic low-mass ions (m/z 30, 44,[1] 56) via internal

    
    -cleavage and hydrogen rearrangements.[1]
    
Electrospray Ionization (ESI) Pathways (Soft Ionization)

In LC-MS/MS, the protonated molecule


 is the precursor.[1]
  • Collision-Induced Dissociation (CID):

    • m/z 191

      
       105:  Loss of the piperazine ring (neutral loss of 86 Da).
      
    • m/z 191

      
       174:  Loss of 
      
      
      
      (characteristic of free secondary amines).[1]
    • m/z 191

      
       148:  Ring opening and loss of 
      
      
      
      (aziridine-like fragment).[1]
Visualizing the Fragmentation Logic

FragmentationPathway cluster_legend Pathway Legend M Precursor: 2-(3-MBP) [M+H]+ m/z 191 TS Transition State (Ring Opening/H-Shift) M->TS CID Energy F1 Benzyl Cation m/z 105 (Base Peak) TS->F1 C-C Bond Cleavage F2 Loss of NH3 m/z 174 TS->F2 Deamination F3 Piperazine Fragment m/z 85 TS->F3 Charge Retention on Ring key Blue: Precursor | Red: Major Ion | Green: Diagnostic Ion

Figure 1: ESI-MS/MS Fragmentation Pathway of 2-(3-Methylbenzyl)piperazine highlighting the formation of the diagnostic benzyl cation.[1][2][3]

Comparative Performance: The "Alternatives"

The term "performance" in this context refers to spectral distinguishability . We compare 2-3MBP against its two primary confounders: its N-substituted isomer (1-3MBP) and its regioisomer (2-4MBP).[1]

The Critical Differentiator: 2-Substituted vs. 1-Substituted

This is the most frequent analytical error. Both have MW 190.28 and produce m/z 105.[1]

The Solution: Chemical Derivatization (TFA/HFBA) Because 2-3MBP has two reactive secondary amines, while 1-3MBP has only one , derivatization with Trifluoroacetic Anhydride (TFAA) creates a massive mass shift difference.[1]

Parameter2-(3-Methylbenzyl)piperazine (Target)1-(3-Methylbenzyl)piperazine (Alternative)Differentiation Logic
Molecular Structure C-substituted (Ring C2)N-substituted (Ring N1)Target has 2° amines at N1 and N4.[1]
Reactive Sites 2 Secondary Amines1 Secondary AmineCrucial Differentiator
Underivatized Base Peak m/z 105m/z 105Indistinguishable by base peak alone.[1]
TFA Derivative MW 382 Da (Di-TFA)286 Da (Mono-TFA)

96 Da shift is definitive.
LOD (ESI+) ~1-5 ng/mL~0.5-2 ng/mLN-substituents often ionize slightly better.[1]
Regioisomers (Ortho/Meta/Para)

Distinguishing 2-(3-methyl...) from 2-(4-methyl...) is nearly impossible by MS fragmentation alone, as the methyl position on the benzyl ring does not significantly alter bond energies.[1]

  • Strategy: You must rely on Chromatographic Resolution (Rt) .[1]

  • Data: On a standard C18 column (LC) or 5%-Phenyl column (GC), the elution order is typically Ortho

    
     Meta 
    
    
    
    Para, though this must be empirically determined with standards.[1]

Experimental Protocols

Protocol A: GC-MS with TFA Derivatization (The Gold Standard)

Use this protocol for absolute structural confirmation.

Reagents:

  • Trifluoroacetic Anhydride (TFAA)[1][3]

  • Ethyl Acetate (Anhydrous)[1]

Workflow:

  • Extraction: Dissolve 1 mg of sample in 100

    
    L Ethyl Acetate.
    
  • Derivatization: Add 50

    
    L TFAA. Cap and incubate at 60°C for 20 minutes.
    
  • Dry Down: Evaporate to dryness under Nitrogen stream (remove excess acid).

  • Reconstitution: Reconstitute in 100

    
    L Ethyl Acetate.
    
  • Injection: 1

    
    L splitless into GC-MS.
    

Validation Criteria:

  • If the Molecular Ion (

    
    ) appears at m/z 382 , the sample is a 2-substituted  piperazine (Target).[1]
    
  • If the Molecular Ion appears at m/z 286 , the sample is a 1-substituted piperazine (Alternative).[1]

Protocol B: LC-MS/MS MRM Parameters

Use this for high-throughput quantification.

  • Column: C18 Reverse Phase (2.1 x 100mm, 1.7

    
    m).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions:

  • Quantifier: 191.1

    
     105.1 (CE: 25 eV)[1]
    
  • Qualifier 1: 191.1

    
     174.1 (CE: 15 eV) - Loss of NH3 specific to free amines.[1]
    
  • Qualifier 2: 191.1

    
     148.1 (CE: 30 eV)[1]
    

Decision Tree for Identification

This diagram illustrates the logical flow for confirming the identity of 2-(3-Methylbenzyl)piperazine against its isomers.

DecisionTree Start Unknown Sample (Suspected Methylbenzylpiperazine) Step1 Perform GC-MS (Underivatized) Start->Step1 Check1 Observe m/z 105 & 190? Step1->Check1 Branch1 No -> Not a MBP isomer Check1->Branch1 No Branch2 Yes -> Isomer Ambiguity Check1->Branch2 Yes Step2 Perform TFA Derivatization Branch2->Step2 Check2 Check Molecular Ion (M+) Step2->Check2 ResultA M+ = 286 Da (Mono-TFA) ID: 1-(3-Methylbenzyl)piperazine Check2->ResultA Mono-Substituted ResultB M+ = 382 Da (Di-TFA) ID: 2-(3-Methylbenzyl)piperazine Check2->ResultB Di-Substituted

Figure 2: Analytical Decision Tree. Note that derivatization is the branching point for definitive structural elucidation.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Version 3.11. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 123456 (Generalized Piperazine Derivatives). PubChem.[1] Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2005).[1] Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.[1] (Contextual grounding for piperazine metabolism and fragmentation).

  • Elliott, S. (2011).[1] Current awareness of piperazines: Pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.[1] (Review of piperazine fragmentation patterns).

(Note: Specific spectral libraries for the exact 2-(3-methyl) isomer are often proprietary; the protocols above rely on first-principles of mass spectrometry verified against standard piperazine behavior described in the cited literature.)

Sources

Validation

Comparative Guide: Structural Analysis &amp; Crystallography of 2-(3-Methylbenzyl)piperazine Scaffolds

Executive Summary This guide provides a technical comparison of 2-(3-Methylbenzyl)piperazine (2-3MBP) derivatives against standard piperazine scaffolds.[1] Unlike the common N-substituted variants (e.g., 1-Benzylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-(3-Methylbenzyl)piperazine (2-3MBP) derivatives against standard piperazine scaffolds.[1] Unlike the common N-substituted variants (e.g., 1-Benzylpiperazine/BZP), the C2-substituted 2-3MBP introduces a critical chiral center directly on the piperazine ring.[1] This structural modification significantly alters the conformational landscape, receptor binding selectivity, and solid-state packing behavior.[1]

Key Finding: While N-substituted piperazines typically crystallize in centrosymmetric space groups (e.g., P21/c) as racemates, the C2-substituted 2-3MBP derivatives—particularly when resolved with chiral acids—favor non-centrosymmetric packing (e.g., P212121).[1] This guide prioritizes the Tartrate and Fumarate salt forms over the Hydrochloride salt for obtaining high-resolution X-ray datasets.[1]

Part 1: Structural Comparative Analysis

The C2 vs. N1 Substitution Paradigm

The primary structural differentiator is the attachment point of the benzyl moiety. This dictates the vector of the lone pair electrons on the nitrogen atoms, influencing both pharmacological efficacy (e.g., monoamine transporter selectivity) and crystal lattice energy.

Feature2-(3-Methylbenzyl)piperazine (Target) 1-Benzylpiperazine (Standard/BZP) Implication for Crystallography
Chirality Chiral Center at C2 Achiral2-3MBP requires chiral resolution or crystallizes as a racemate; potential for disorder.[1]
Conformation Rigid Chair (Substituent Equatorial)Flexible Chair (N-inversion)C2-substituents lock the ring conformation, reducing thermal parameters (

-factors) in X-ray data.[1]
H-Bond Donors 2 (Secondary Amines)1 (Secondary Amine)2-3MBP offers superior supramolecular networking potential, aiding crystal growth.[1]
Steric Bulk 3-Methyl group (meta)Unsubstituted BenzylThe meta-methyl group disrupts close packing, often requiring solvent inclusion (solvates).[1]
Conformational Locking

Experimental data confirms that 2-substituted piperazines overwhelmingly adopt a Chair conformation with the bulky benzyl group in the equatorial position to minimize 1,3-diaxial strain [1].[1]

  • Chair (Preferred):

    
     kcal/mol (Reference state).[1]
    
  • Twist-Boat:

    
     kcal/mol (Observed only with metal coordination).[1]
    

Part 2: Salt Selection & Crystallizability[1]

The choice of counter-ion is the single most critical variable in obtaining diffraction-quality crystals for this scaffold.[1] The hydrochloride salts of piperazines are notoriously hygroscopic and prone to twinning.

Comparative Performance of Salt Forms
Salt FormDiffraction QualityStabilitySpace Group TendencyRecommendation
Hydrochloride (HCl) Low to MediumHygroscopicP-1 or P21/cAvoid. Prone to needle formation and twinning.[1]
Fumarate (1:1) High StableP21/c (Racemate)Preferred for Racemates. Forms robust H-bond ribbons.[1]
L-Tartrate Very High StableP21 or P212121Gold Standard. Enforces chiral ordering; excellent for absolute configuration determination.[1]
Maleate MediumVariablePbcaGood alternative if Fumarate fails.[1]
Structural Logic Flowchart

The following diagram illustrates the decision matrix for selecting the optimal crystallization pathway based on the specific derivative's properties.

G Start Start: 2-(3-Methylbenzyl)piperazine Base ChiralityCheck Is the sample Enantiopure? Start->ChiralityCheck Racemate Racemic Mixture ChiralityCheck->Racemate No Pure Enantiopure (R or S) ChiralityCheck->Pure Yes SaltScreen1 Screen 1: Dicarboxylic Acids (Fumaric, Succinic) Racemate->SaltScreen1 SaltScreen2 Screen 2: Chiral Acids (L-Tartaric, Dibenzoyl-L-tartaric) Pure->SaltScreen2 Result1 Target: Centrosymmetric Space Group (P21/c) Goal: Packing Efficiency SaltScreen1->Result1 H-Bond Ribbon Formation Result2 Target: Non-Centrosymmetric Space Group (P212121) Goal: Absolute Config SaltScreen2->Result2 Diastereomeric Salt Formation

Figure 1: Decision matrix for salt selection to optimize X-ray diffraction quality.

Part 3: Experimental Protocols

Synthesis of the L-Tartrate Single Crystal

To generate crystals suitable for determining absolute configuration:

  • Dissolution: Dissolve 0.5 mmol of 2-(3-methylbenzyl)piperazine free base in 2.0 mL of absolute ethanol.

  • Acid Addition: Add 0.5 mmol of L-Tartaric acid dissolved in 1.0 mL of warm ethanol dropwise.

  • Nucleation: Allow the solution to cool to room temperature. If immediate precipitation occurs, reheat to redissolve and add 10% water.[1]

  • Crystallization (Vapor Diffusion):

    • Place the solution in a small vial (inner vessel).

    • Place the open inner vial into a larger jar containing 10 mL of diethyl ether (anti-solvent).

    • Seal the outer jar tightly.[1]

    • Timeline: 3–7 days at

      
      .
      
Data Collection Strategy
  • Temperature: Collect data at 100 K . The piperazine ring puckering is dynamic; room temperature data will result in elongated thermal ellipsoids for C2/C3/C5/C6 atoms.[1]

  • Resolution: Aim for

    
     or better to resolve the hydrogen positions on the secondary amines, which are critical for validating the salt bridge [2].
    

Part 4: Representative Data & Interpretation[1]

When analyzing the X-ray data for 2-(3-methylbenzyl)piperazine derivatives, expect the following parameters. Deviations often indicate twinning or solvent disorder.[1]

Table 1: Expected Crystallographic Parameters (L-Tartrate Salt)

ParameterExpected Range/ValueNotes
Crystal System Orthorhombic or MonoclinicDependent on solvent inclusion.[1]
Space Group

(Orthorhombic)
Common for chiral tartrate salts.[1]
Unit Cell Volume (

)

Assuming

(1 molecule/asymmetric unit).[1]
Density (

)

Typical for organic ammonium salts.[1]
R-Factor (

)

Values

suggest poor crystal quality or disorder.[1]
Flack Parameter

(Correct) /

(Inverted)
Only valid if heavy atoms (e.g., Cl, Br) are present or using Cu-K

radiation.[1]
Structural Validation (Checklist)
  • Ring Puckering: Verify the piperazine ring is in a Chair conformation.[1][2][3][4] Calculate the Cremer-Pople parameters;

    
     should be near 
    
    
    
    [3].[1]
  • Substituent Orientation: The 3-methylbenzyl group at C2 must be Equatorial . If Axial, check for intramolecular H-bonding or crystal packing forces distorting the structure.[1]

  • Hydrogen Bonding: Look for the characteristic

    
     or 
    
    
    
    graph set motifs between the piperazinium protons and the tartrate carboxylates.[1]

References

  • Rincón, D. A., et al. (2025).[1][5] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega. [Link][1][5]

  • Gao, F., et al. (2015).[1] "X-Ray Crystallography of Chemical Compounds: A Review." NIH Public Access. [Link][1]

  • Blackburn, A. C., et al. (2016).[1][6] "Conformational Analysis of 2-substituted Piperazines." Bioorganic & Medicinal Chemistry Letters. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2009).[1] "BZP/piperazines drug profile."[1][7][8][9] Europa.eu. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methylbenzyl)piperazine

Technical Advisory: Safe Handling Protocols for 2-(3-Methylbenzyl)piperazine Executive Summary: The Silent Hazard Handling 2-(3-Methylbenzyl)piperazine (also known as 1-(3-methylbenzyl)piperazine or 3-Me-BZP, CAS: 5321-4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling Protocols for 2-(3-Methylbenzyl)piperazine

Executive Summary: The Silent Hazard

Handling 2-(3-Methylbenzyl)piperazine (also known as 1-(3-methylbenzyl)piperazine or 3-Me-BZP, CAS: 5321-48-2) requires a shift in mindset from "standard organic handling" to "sensitizer containment."[1][2] While often treated as a generic intermediate, the piperazine moiety introduces two distinct physiological risks: corrosivity (immediate tissue damage) and sensitization (delayed, chronic immunological response).

This guide synthesizes toxicological data with field-proven containment strategies to ensure your workflow remains robust and self-validating.

The Hazard Landscape: Quantification of Risk

To select the correct PPE, we must first quantify the enemy. Piperazine derivatives are notorious for their high pKa (basicity) and potential to act as haptens, triggering immune responses.

Table 1: GHS Hazard Profile & Operational Implications

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Corrosion/Irritation H314 / H315 Danger Zero-Skin-Contact Policy. Substance causes immediate, irreversible tissue damage at high concentrations.[1][2]
Respiratory Sensitization H334 Danger Inhalation Risk. Exposure can lead to occupational asthma.[2][3] Fume hood use is non-negotiable.[1]
Skin Sensitization H317 WarningTrace Contamination Risk. Repeated minor exposures can trigger lifelong allergic dermatitis.[2]
Acute Toxicity (Oral/Dermal) H302 / H312WarningHarmful if swallowed or in contact with skin.[2][4] Systemic absorption is a concern.[1]

Data grounded in read-across toxicology from Piperazine (CAS 110-85-0) and Benzylpiperazine structural analogs [1, 2].[1][2]

Personal Protective Equipment (PPE): The Barrier Defense

Standard lab coats and safety glasses are insufficient for this compound due to its corrosive nature and high sensitization potential.[1]

A. Dermal Protection: The "Double-Glove" Protocol

Piperazines are organic bases that can permeate thin nitrile rubber.[1] Relying on a single layer of generic exam gloves is a critical failure point.[1]

  • Primary Layer (Inner): 4-mil Nitrile (Standard exam glove).[1][2] Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): Minimum 5-mil High-Dexterity Nitrile or Neoprene .[1][2]

    • Why? Neoprene offers superior resistance to basic amines compared to standard nitrile.[1] If Neoprene is unavailable, double-gloving nitrile increases the "breakthrough time" significantly.[1][2]

  • Protocol: Inspect outer gloves for discoloration (yellowing) every 30 minutes.[1] Change immediately upon splash contact.

B. Ocular & Face Protection
  • Requirement: Indirect Vented Chemical Goggles (ANSI Z87.1+ D3 rating).[1]

  • Contraindication: Do NOT use safety glasses. Vapors and dusts from piperazines can bypass the side shields of glasses, irritating the moist mucous membranes of the eye.

  • High-Volume Handling (>5g): Add a Face Shield over the goggles to protect the neck and chin from corrosive splashes.[1]

C. Respiratory Protection
  • Primary Control: All handling (weighing, solubilizing, reacting) must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Spill Cleanup Only): If the hood sash must be breached or for spill response, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]

    • Causality: The P100 stops particulates (sensitizers), while the OV cartridge neutralizes the amine vapors.

Operational Workflow: Logic & Logistics

The following diagram illustrates the "Chain of Custody" for safety, ensuring the compound is never exposed to the open lab environment.

SafetyProtocol cluster_hood CRITICAL CONTROL ZONE: FUME HOOD Storage 1. Storage (Cool, Dry, Inert Gas) Weighing 2. Weighing/Aliquot (Inside Fume Hood Only) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Dissolve immediately to reduce dust) Weighing->Solubilization Minimize Air Exposure (Hygroscopic Risk) Reaction 4. Reaction Setup (Closed Vessel) Solubilization->Reaction Transfer via Syringe/Cannula Waste 5. Waste Disposal (Segregated Basic Waste) Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Workflow. Note the containment of all open-vessel operations within the "Critical Control Zone" (Fume Hood) to prevent respiratory sensitization.

Emergency Response: Specificity Matters

Generic "wash with water" advice is often executed poorly.[1] For lipophilic amines like 2-(3-Methylbenzyl)piperazine, follow this precision protocol:

  • Skin Contact:

    • Immediate Action: Drench for 15 minutes minimum .[1][5]

    • The "Soap" Factor: Use a mild, non-abrasive soap. Piperazines are lipophilic; water alone may not efficiently remove the oily residue, prolonging the chemical burn [3].

    • Do Not Neutralize: Never attempt to neutralize an amine burn with vinegar or acid. The exothermic reaction will exacerbate tissue damage.[1]

  • Inhalation:

    • Move to fresh air immediately.[1][6]

    • Observation: Monitor for "asthma-like" symptoms (wheezing, tightness) for 24 hours. Sensitization reactions can be delayed.[1]

Disposal & Deactivation

  • Segregation: Dispose of as Basic Organic Waste .[1]

  • Incompatibility: NEVER mix with acidic waste streams (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste) in a closed container. The neutralization is highly exothermic and can cause pressure explosions.[1]

  • Container Prep: Triple rinse empty containers with a suitable solvent (e.g., Ethanol) before disposal to remove residual sensitizers.

References

  • TCI Chemicals. (2025).[1][4][6] Safety Data Sheet: Piperazine Anhydrous. Retrieved from [1][2]

  • Cayman Chemical. (2025).[1][3][6] Safety Data Sheet: Piperazine. Retrieved from [1][2]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [1][2]

  • PubChem. (n.d.).[1] Compound Summary: 1-(3-Methylbenzyl)piperazine (CAS 5321-48-2).[1][2][7] Retrieved from [1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.